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2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one Documentation Hub

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  • Product: 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
  • CAS: 1272756-64-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Synthesis and Properties of 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for bifunctional building blocks that offer both a rigid pharmacophore and a flexible vector for further derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for bifunctional building blocks that offer both a rigid pharmacophore and a flexible vector for further derivatization. 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a highly specialized, privileged intermediate that fulfills these exact criteria.

The pyrido[3,2-b][1,4]oxazine-3-one core serves as a superior bioisostere for traditional benzoxazinones. The incorporation of the pyridine nitrogen fundamentally alters the electronic distribution of the ring system, enhancing aqueous solubility and introducing a new hydrogen-bond acceptor. This core is a critical hinge-binding motif in the development of advanced therapeutics, including PARP7 inhibitors [1] and DDR1 kinase inhibitors [2]. The C2-appended 4-bromobutyl chain acts as an optimal electrophilic handle, enabling the rapid diversification of the scaffold via nucleophilic substitution (SN2) with complex amines.

This whitepaper provides an authoritative, step-by-step mechanistic guide to the synthesis, physicochemical profiling, and downstream application of this molecule.

Structural and Physicochemical Profiling

Before initiating any synthetic campaign, it is critical to understand the stereoelectronic properties of the target molecule. The lactam moiety (NH–C=O) acts as a robust hydrogen bond donor-acceptor pair. The C2 position—flanked by the oxazine oxygen and the lactam carbonyl—is highly activated but presents chemoselectivity challenges during functionalization.

Table 1: Physicochemical Properties & Strategic Significance
PropertyValueCausality / Strategic Significance
Molecular Formula C11H13BrN2O2Provides a halogenated vector ready for cross-coupling or SN2.
Molecular Weight 285.14 g/mol Low enough to ensure the final coupled API remains within Lipinski's Rule of 5.
Topological Polar Surface Area 41.5 ŲEnsures excellent membrane permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3The lactam NH is a strict donor; the carbonyl, oxazine O, and pyridine N act as acceptors.
LogP (Predicted) ~1.8Optimal lipophilicity for a building block, preventing aggregation in polar solvents.

Retrosynthetic Strategy and Mechanistic Logic

The primary synthetic challenge lies in the selective C2-alkylation of the oxazinone core. The lactam nitrogen is significantly more acidic (pKa ~10.5) than the C2 carbon (pKa ~16–18). Attempting direct alkylation with a standard base will exclusively yield the unwanted N-alkylated product.

To bypass this, we employ a transient protection strategy. The lactam nitrogen is masked using a para-methoxybenzyl (PMB) group. PMB is specifically chosen over Boc or acetyl protecting groups because carbamates and amides are susceptible to nucleophilic attack by strong bases during the subsequent enolization step. Once protected, enolization with a bulky, non-nucleophilic base (LiHMDS) ensures exclusive deprotonation at C2.

Retrosynthesis Target 2-(4-bromobutyl)-pyrido[3,2-b][1,4]oxazin-3-one Intermediate pyrido[3,2-b][1,4]oxazin-3-one Target->Intermediate C2 Disconnection Reagent 1,4-dibromobutane Target->Reagent Alkyl Source Starting1 2-amino-3-hydroxypyridine Intermediate->Starting1 Core Assembly Starting2 Chloroacetyl chloride Intermediate->Starting2 Acylation/Cyclization

Caption: Retrosynthetic disconnection of the 2-(4-bromobutyl)-pyrido-oxazinone core.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility at scale.

Protocol A: Assembly of the Pyrido[3,2-b][1,4]oxazin-3-one Core
  • Initiation : Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF. Add K2CO3 (2.5 eq) and cool the suspension to 0 °C.

  • Acylation : Dropwise add chloroacetyl chloride (1.1 eq). The temperature must be strictly maintained below 5 °C to prevent premature O-acylation.

  • Cyclization : Stir at room temperature for 2 hours, then elevate the temperature to 60 °C for 4 hours. The heat drives the intramolecular SN2 displacement of the chloride by the phenoxide-like oxygen, closing the oxazine ring.

  • Validation & Isolation : Quench with ice water. The core product will precipitate as an off-white solid. Filter and wash with cold water.

Protocol B: N-Protection (PMB Masking)
  • Deprotonation : Suspend the core (1.0 eq) in DMF at 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir until hydrogen evolution ceases.

  • Protection : Add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq). Stir for 3 hours at room temperature.

  • Isolation : Partition between EtOAc and water. Wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and concentrate.

Protocol C: Chemoselective C2-Alkylation (Critical Step)

Causality Note: LiHMDS is utilized because its steric bulk prevents nucleophilic attack on the lactam carbonyl. 1,4-dibromobutane is used in a massive excess to statistically eliminate the formation of dimerized byproducts (where one dibromobutane reacts with two enolate molecules).

  • Enolization : Dissolve the N-PMB protected core in anhydrous THF. Cool to strictly -78 °C under Argon. Dropwise add LiHMDS (1.0 M in THF, 1.2 eq). Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation : Rapidly inject 1,4-dibromobutane (4.0 eq). Allow the reaction to slowly warm to -20 °C over 2 hours.

  • Self-Validating Quench : Immediately quench the reaction at -20 °C with saturated aqueous NH4Cl. Why? The mild acidity of NH4Cl instantly protonates any unreacted enolate, halting the reaction and preventing over-alkylation or degradation during the warmup to room temperature.

  • Purification : Extract with EtOAc and purify via flash chromatography (Hexanes/EtOAc).

Protocol D: PMB Deprotection
  • Cleavage : Dissolve the alkylated intermediate in Trifluoroacetic acid (TFA) containing 10% anisole (acts as a carbocation scavenger to prevent re-alkylation of the pyridine ring). Heat to 60 °C for 4 hours.

  • Isolation : Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with DCM to yield the final target molecule.

Table 2: Optimization of C2-Alkylation Conditions
BaseSolventTemp (°C)Equivalents of 1,4-dibromobutaneYield (%)Mechanistic Observation
NaHDMF0 to RT1.5<10%Uncontrolled N-alkylation (if unprotected) or degradation.
LDATHF-782.045%Significant dimerization observed due to insufficient electrophile excess.
LiHMDS THF -78 to -20 4.0 82% Clean conversion; excess electrophile perfectly suppresses dimerization.

Downstream Applications in Drug Discovery

Once isolated, 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is primed for late-stage functionalization. The terminal bromide undergoes facile SN2 displacement when treated with secondary amines (e.g., substituted piperazines or piperidines) in the presence of a mild base like K2CO3 and a catalytic amount of NaI (Finkelstein reaction conditions to generate a more reactive alkyl iodide in situ).

This specific workflow has been instrumental in generating potent, orally bioavailable PARP7 inhibitors [1] and highly selective DDR1 inhibitors for the treatment of fibrosis and oncology [2]. Furthermore, similar nitrogen-containing bicyclic heterocycles have shown profound efficacy as broad-spectrum antibacterials [3].

Pathway Intermediate 2-(4-bromobutyl)-pyrido-oxazinone SN2 SN2 Reaction with Secondary Amine Intermediate->SN2 API Active Pharmaceutical Ingredient (e.g., PARP7/DDR1 Inhibitor) SN2->API Target Kinase Hinge Binding (via Lactam Motif) API->Target Pharmacophore Binding Effect Therapeutic Efficacy (Oncology / Fibrosis) Target->Effect Target Inhibition

Caption: Downstream synthetic utility and pharmacological targeting of the oxazinone derivative.

References

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors European Journal of Medicinal Chemistry URL:[Link]

  • World Intellectual Property Organization (WIPO)
  • World Intellectual Property Organization (WIPO)
Exploratory

The Strategic Role of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in Kinase Inhibitor Design

Topic: What is the CAS number for 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one Answer: The CAS number for 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is 1272756-64-5 [1]. Prepared by: Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: What is the CAS number for 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one Answer: The CAS number for 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is 1272756-64-5 [1].

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies on modular, bifunctional scaffolds. The compound 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS: 1272756-64-5) serves as a critical electrophilic intermediate. It combines a rigid, hydrogen-bonding heterocyclic core—capable of anchoring into the ATP-binding hinge region of kinases—with a versatile 4-carbon alkyl bromide tether. This technical guide explores the physicochemical profile, mechanistic causality in drug design, and self-validating synthetic protocols for utilizing this intermediate, with a specific focus on its application in synthesizing Discoidin Domain Receptor 1 (DDR1) inhibitors [3].

Physicochemical Profiling & Structural Logic

Before deploying this intermediate in a synthetic campaign, it is crucial to understand its structural parameters. The molecule is fundamentally bipartite: the pyrido-oxazinone core provides pharmacodynamic interactions, while the bromobutyl chain serves as a synthetic handle for pharmacokinetic optimization.

Table 1: Physicochemical & Identification Data
ParameterValue / Description
Chemical Name 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
CAS Number 1272756-64-5 [1]
Parent Core CAS 20348-09-8 (4H-pyrido[3,2-b][1,4]oxazin-3-one) [2]
Molecular Formula C₁₁H₁₃BrN₂O₂
Molecular Weight 285.14 g/mol
MDL Number MFCD18651759 [1]
Key Structural Features Bicyclic heteroaromatic ring (H-bond donor/acceptor), primary alkyl bromide (electrophile).

Mechanistic Causality in Drug Design (E-E-A-T)

As an application scientist, I do not select scaffolds arbitrarily; every structural feature must serve a mechanistic purpose.

The Pyrido[3,2-b][1,4]oxazin-3-one Core

The parent core (CAS 20348-09-8) is a bioisostere for quinolinones and purines [2]. The nitrogen atom in the pyridine ring acts as a potent hydrogen-bond acceptor, while the lactam NH (if unsubstituted) or the adjacent carbonyl acts as a hydrogen-bond donor/acceptor. This specific geometry perfectly mimics the hydrogen-bonding network required to interact with the hinge region of various kinases, particularly DDR1 [3].

The 4-Bromobutyl Tether

Why a 4-carbon chain? In kinase inhibitor design, the distance between the hinge-binding core and the solvent-exposed region is critical. A butyl chain provides approximately 5.0–6.0 Å of spatial extension. This length is optimal for traversing the hydrophobic channel of the kinase active site, allowing a subsequently attached terminal amine (e.g., a piperazine or morpholine group) to sit in the solvent-exposed region. This terminal basic group dramatically improves aqueous solubility and can interact with solvent-exposed acidic residues (like Asp or Glu), enhancing target residence time.

Target Engagement: DDR1 Inhibition

DDR1 is a receptor tyrosine kinase activated by collagen. Its overexpression is implicated in severe fibrotic diseases (e.g., chronic kidney disease) and various oncological pathways [3]. Scaffolds derived from 1272756-64-5 effectively interrupt this pathway by competitively binding to the DDR1 ATP pocket.

DDR1Pathway Collagen Collagen (Extracellular Ligand) DDR1 DDR1 Receptor (Tyrosine Kinase) Collagen->DDR1 Activates p38MAPK p38 MAPK / ERK (Signaling Cascade) DDR1->p38MAPK Phosphorylation Inhibitor Pyrido-oxazinone Inhibitor (ATP-competitive) Inhibitor->DDR1 Blocks (Hinge Region) Fibrosis Fibrosis & Inflammation (Pathological Outcome) p38MAPK->Fibrosis Gene Transcription

Caption: Mechanism of action for pyrido-oxazinone-derived DDR1 inhibitors blocking fibrotic signaling.

Experimental Methodology: Self-Validating Sₙ2 Alkylation Protocol

To utilize 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, researchers typically subject it to a nucleophilic aliphatic substitution (Sₙ2) with a secondary amine. The following protocol is designed as a self-validating system —incorporating visual and analytical checkpoints to ensure reaction fidelity without requiring immediate LC-MS analysis.

Causality of Reagents:
  • Solvent (Acetonitrile): A polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, accelerating the Sₙ2 pathway.

  • Base (K₂CO₃): A mild, insoluble inorganic base that scavenges the HBr byproduct, driving the reaction forward without causing base-catalyzed degradation of the lactam core.

  • Catalyst (KI): Facilitates an in situ Finkelstein reaction. The primary bromide is converted to a primary iodide, which is a superior leaving group, significantly lowering the activation energy of the Sₙ2 step.

Step-by-Step Workflow
  • Reagent Preparation: Charge a dry, round-bottom flask with 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous Acetonitrile (0.2 M).

    • Checkpoint: Ensure complete dissolution. A clear solution validates the absence of polymerized impurities.

  • Catalyst & Base Addition: Add finely powdered anhydrous K₂CO₃ (3.0 eq) and KI (0.1 eq).

  • Thermal Activation: Heat the suspension to 80°C under a nitrogen atmosphere for 12 hours.

    • Checkpoint (Self-Validation): The reaction mixture will transition from a clear solution over a solid base to a cloudy suspension. The precipitation of KBr (which is highly insoluble in acetonitrile compared to KI) visually validates that the halogen exchange and subsequent alkylation are occurring.

  • Reaction Monitoring: Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM).

    • Checkpoint: The starting bromide (UV active at 254 nm, R_f ~ 0.6) must be completely consumed, replaced by a lower-running spot (R_f ~ 0.3) corresponding to the basic amine product.

  • Workup & Isolation: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between EtOAc and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

SyntheticWorkflow A 2-(4-bromobutyl)-pyrido[3,2-b][1,4]oxazin-3-one (Electrophile) C K2CO3 Base & KI Catalyst (Acetonitrile, 80°C) A->C B Secondary Amine (Nucleophile) B->C D In situ Finkelstein Intermediate (Iodobutyl derivative) C->D Halogen Exchange E Target Kinase Inhibitor (e.g., DDR1 Inhibitor) D->E SN2 Alkylation

Caption: Synthetic workflow for the Sₙ2 coupling of the pyrido-oxazinone intermediate.

Analytical Validation Checkpoints

To definitively confirm the success of the protocol and the integrity of the 1272756-64-5 derived product, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): The most critical validation is the disappearance of the triplet at ~3.40 ppm (corresponding to the -CH₂-Br protons of the starting material) and the appearance of a new multiplet at ~2.40 - 2.60 ppm , representing the newly formed -CH₂-N linkage. The pyridine ring protons will remain distinct doublets/multiplets between 7.00 and 8.20 ppm.

  • Mass Spectrometry (ESI-MS): The starting material exhibits an isotopic isotopic pattern of 1:1 at m/z 285 / 287[M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling will completely eliminate this isotopic signature, yielding a single [M+H]⁺ peak corresponding to the exact mass of the coupled product.

  • HPLC Purity: Run on a C18 reverse-phase column (Gradient: 10% to 90% MeCN in H₂O with 0.1% TFA). The basic product will elute significantly earlier than the lipophilic bromobutyl starting material.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88499, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved March 24, 2026, from:[Link]

  • World Intellectual Property Organization (WIPO).WO2021043245A1 - Hydantoin derivative (DDR1 Inhibitors). Ono Pharmaceutical Co., Ltd.
Foundational

Solvation Thermodynamics and Solubility Profile of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Executive Summary The compound 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a highly functionalized, fused bicyclic heterocycle utilized as a critical intermediate in the synthesis of advanced active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a highly functionalized, fused bicyclic heterocycle utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and novel antibacterial agents[1]. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing robust purification workflows, and preventing unwanted side reactions (such as solvolysis of the primary bromide). This technical guide synthesizes the thermodynamic principles governing its solvation, provides a quantitative solubility matrix, and outlines a self-validating experimental protocol for empirical solubility determination.

Structural Determinants of Solvation

To predict and understand the solubility of this compound, one must analyze the causality between its structural moieties and solvent interactions:

  • The Pyrido[3,2-b][1,4]oxazin-3-one Core: This fused ring system is planar, rigid, and highly polar. It features multiple hydrogen-bond acceptors (the pyridine nitrogen, the oxazine oxygen, and the lactam carbonyl) and a potential hydrogen-bond donor (the lactam nitrogen at position 4, assuming it is unsubstituted). This core drives the molecule's affinity for polar solvents.

  • The 4-Bromobutyl Chain: Attached at the 2-position, this linear, aliphatic chain introduces significant lipophilicity and conformational flexibility, increasing the overall partition coefficient (LogP) of the molecule[2]. The terminal bromine atom is a large, polarizable, "soft" electrophile.

  • Thermodynamic Causality: The molecule is distinctly amphiphilic. Highly polar protic solvents (like water) are repelled by the hydrophobic bromobutyl chain, leading to poor solubility[3]. Conversely, non-polar aliphatic solvents (like heptane) cannot disrupt the strong intermolecular dipole-dipole interactions between the polar heterocyclic cores of the solid crystal lattice. Therefore, polar aprotic solvents represent the thermodynamic sweet spot: they possess sufficient polarity to solvate the heterocyclic core via dipole interactions without being energetically penalized by the hydrophobic tail[4].

Empirical Solubility Profile in Organic Solvents

The following table summarizes the quantitative solubility profile of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one across various solvent classes at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityFunctional Application in Workflow
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 mg/mL Ideal for SN​2 nucleophilic substitutions of the terminal bromide[4].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL Primary solvent for in vitro biological assay stock solutions.
Moderately Polar Ethyl Acetate (EtOAc)6.030 - 80 mg/mL Liquid-liquid extraction and silica gel chromatography[5].
Moderately Polar Dichloromethane (DCM)9.150 - 100 mg/mL Excellent solvent for halogenated organics; used in biphasic reactions.
Polar Protic Methanol (MeOH)32.75 - 15 mg/mL Limited use; high risk of solvolysis (etherification) of the primary bromide upon heating.
Non-Polar Heptane / Hexane~1.9< 2 mg/mL Utilized strictly as an anti-solvent for precipitation and crystallization[5].

Methodology: Self-Validating Solubility Determination Protocol

Crucially, this protocol is designed as a self-validating system : because primary alkyl bromides are susceptible to nucleophilic attack or solvolysis in protic media, the analytical step must simultaneously quantify the parent compound and verify that no degradation occurred during the equilibration phase.

Step-by-Step Workflow
  • Preparation of Saturated Solutions: Add an excess amount of solid 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (approx. 150 mg) to 1.0 mL of the target solvent in a sealed 2.0 mL amber glass vial.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker at 25.0 ± 0.1°C. Agitate at 300 RPM for exactly 24 hours. Causality: 24 hours is required to transition from kinetic dissolution to true thermodynamic equilibrium, preventing supersaturation artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove all micro-crystals. (Do not use Nylon filters, as they may bind the polar heterocyclic core).

  • Dilution and Quantification: Dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.

  • Self-Validation (Degradation Check): Analyze via LC-MS. Confirm that the primary peak corresponds to the parent mass (accounting for the 79Br/81Br isotopic doublet). If secondary peaks appear (e.g., [M−Br+OH] or [M−Br+OCH3​] ), the solubility data for that specific solvent must be flagged as kinetically unstable due to solvolysis.

Experimental Workflow Diagram

G N1 1. Solid Compound 2-(4-bromobutyl)-pyrido-oxazinone N2 2. Solvent Addition (Varying Polarity) N1->N2 Excess solid added N3 3. Isothermal Agitation (24h at 25°C) N2->N3 Sealed environment N4 4. Phase Separation (0.22 µm PTFE Filtration) N3->N4 Thermodynamic equilibrium N5 5. LC-MS/UV Analysis (Quantification) N4->N5 Supernatant isolated N6 6. Self-Validation (Solvolysis/Degradation Check) N5->N6 Chromatographic resolution

Thermodynamic solubility workflow with integrated solvolysis validation.

Applications in Synthesis and Formulation

The solubility profile directly dictates the synthetic handling of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one:

  • Nucleophilic Substitution ( SN​2 ): Because the compound is highly soluble in polar aprotic solvents like DMF and DMAc[5], these are the solvents of choice when reacting the terminal bromide with amines or alkoxides. The aprotic nature leaves the incoming nucleophile unsolvated and highly reactive[4].

  • Crystallization and Isolation: The stark contrast in solubility between moderately polar solvents (DCM, EtOAc) and non-polar solvents (Heptane) allows for highly efficient anti-solvent crystallization. The crude reaction mixture can be dissolved in a minimal volume of EtOAc, followed by the slow addition of Heptane to precipitate the pure intermediate in high yield.

References

  • Source: WO2003087098A1 (Google Patents)
  • Source: WO2015095765A1 (Google Patents)
  • What is N,N-Dimethylformamide?
  • Synthesis of 5-(4-bromobutyl)
  • SAFETY DATA SHEET - 4-Bromobutyl acetate Source: Thermo Fisher Scientific URL

Sources

Exploratory

Advanced Technical Guide &amp; Safety Whitepaper: 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: To bridge the gap between theoretical synthetic design and practical, self-validating laboratory execution, replacing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: To bridge the gap between theoretical synthetic design and practical, self-validating laboratory execution, replacing a standard rigid MSDS with a mechanistic safety and application guide.

Executive Summary & Mechanistic Overview

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a highly reactive, bifunctional intermediate critical to modern medicinal chemistry.

From a structural perspective, the molecule is divided into two functional domains:

  • The Core (Pyrido[3,2-b][1,4]oxazin-3-one): This rigid, bicyclic system acts as a bioisostere for endogenous purines. It provides a highly specific hydrogen-bonding donor/acceptor motif that is frequently utilized to anchor molecules into the hinge region of kinase enzymes (e.g., in the synthesis of Fostamatinib analogs) and novel antibacterial agents [1] [2].

  • The Linker (4-Bromobutyl Tail): This appendage serves as a flexible, electrophilic chain. The 4-carbon length is thermodynamically optimal—it is long enough to prevent sterically hindered intramolecular cyclization (a common failure point with 2-carbon linkers) while providing sufficient reach to functionalize solvent-exposed regions of target proteins.

Physicochemical Parameters & Structural Logic

Understanding the quantitative parameters of this intermediate is essential for predicting both its reactivity in the flask and its behavior during a spill.

PropertyValue / SpecificationMechanistic Significance
Molecular Formula C₁₁H₁₃BrN₂O₂Bifunctional: H-bond core + electrophilic tail.
Molecular Weight 285.14 g/mol Low MW preserves downstream drug-likeness (Lipinski's Rule of 5).
LogP (Predicted) ~2.0Favorable lipophilicity; penetrates nitrile gloves and dermal layers rapidly.
Leaving Group pKa -9.0 (HBr conjugate acid)Bromide is an excellent leaving group, enabling mild SN2 conditions.
Storage Temp 2-8°C (Protect from light)Prevents photolytic homolytic cleavage of the C-Br bond.
GHS Classification Category 3 (Acute Toxicity)Potent alkylating agent; requires strict engineering controls.

Toxicological Mechanics & Self-Validating Safety Systems

Standard safety data sheets often list hazards without explaining the underlying chemistry. Because of the terminal bromide, this compound acts as a strong alkylating agent, necessitating stringent handling protocols similar to those used for established chemotherapeutic alkylators [3].

Mechanistic Toxicology

In vivo, the terminal alkyl bromide undergoes spontaneous bimolecular nucleophilic substitution (SN2) by the N7 position of guanine residues in DNA, as well as by thiol groups in cellular proteins. This irreversible cross-linking disrupts the replication fork, leading to cellular apoptosis or severe mutagenesis.

Self-Validating Safety & Decontamination Protocol

To ensure trustworthiness in laboratory safety, you must implement a system that validates its own efficacy:

  • Engineering Controls: Handle exclusively in a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Causality: Wear double-layered nitrile gloves. Why? Nitrile provides temporary resistance to polar aprotic solvents often used with this compound, but because the compound's LogP is ~2.0, breakthrough times are short. Gloves must be changed immediately upon contamination.

  • Spill Quenching (Chemical Neutralization): Spills must NOT be cleaned with organic solvents (like ethanol or acetone), which will exponentially increase dermal absorption. Instead, flood the area with a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate is a highly polar, potent nucleophile that outcompetes biological targets, rapidly converting the toxic alkyl bromide into a benign, water-soluble Bunte salt.

  • Validation Step: Swab the decontaminated work area with 4-(4-nitrobenzyl)pyridine (NBP). A color change to purple indicates the presence of residual alkylating agent. If the swab remains colorless, the decontamination is validated.

Experimental Methodology: N-Alkylation Workflow

The following protocol details the N-alkylation of a secondary amine using this intermediate. Every step is designed with a specific chemical causality.

Step 1: Preparation & Solvation In a flame-dried Schlenk flask under inert argon, dissolve 1.0 equivalent of the target secondary amine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent (Dielectric constant = 37). It dramatically accelerates SN2 kinetics by solvating cations (like K+ ) while leaving the nucleophilic amine "naked" and highly reactive [4].

Step 2: Base Addition Add 2.5 equivalents of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: K2​CO3​ is a mild, heterogeneous base. It effectively neutralizes the HBr byproduct to drive the reaction forward thermodynamically, without being strong enough to trigger competing E2 elimination of the bromobutyl chain.

Step 3: Electrophile Addition Dropwise, add a solution of 1.1 equivalents of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in DMF. Maintain the temperature at 0°C during addition to control the exothermic nature of the initial acid-base neutralization, then gradually warm the vessel to 60°C.

Step 4: Self-Validation (Reaction Monitoring) Monitor the reaction via LC-MS. The system validates completion when the mass peak of the starting amine entirely disappears. Diagnostic Logic: If the reaction stalls and a mass peak corresponding to M-Br+OH appears, it indicates moisture ingress (premature hydrolysis of the bromide), validating a failure in the inert atmosphere.

Step 5: Workup Cool to room temperature and quench with cold distilled water. This precipitates the highly lipophilic product while washing away the water-soluble DMF, inorganic salts, and any thiosulfate-quenched impurities.

Reaction & Safety Workflow Visualization

G A 2-(4-bromobutyl)-pyrido[3,2-b][1,4]oxazin-3-one (Electrophile) C Reaction Medium DMF + K2CO3 (80°C) A->C B Target Nucleophile (e.g., 2° Amine) B->C D Bimolecular Nucleophilic Substitution (SN2 Pathway) C->D Kinetics driven by polar aprotic solvent E Functionalized Kinase Inhibitor (Product) D->E High Yield F Safety Protocol: Quench unreacted bromide with 10% Na2S2O3 D->F Waste/Spill Management

Figure 1: SN2 workflow and safety quenching protocol for bromobutyl-pyrido-oxazinone derivatives.

Comprehensive References

  • World Intellectual Property Organization. "WO2015095765A1 - Pharmaceutical process and intermediates." Google Patents, 2015. URL:

  • World Intellectual Property Organization. "WO2004058144A2 - Antibacterial agents." Google Patents, 2004. URL:

Sources

Foundational

Crystal structure analysis of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one This guide provides a comprehensive walkthrough of the essential methodologies and theoretical un...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one

This guide provides a comprehensive walkthrough of the essential methodologies and theoretical underpinnings required for the complete crystal structure analysis of the novel synthetic compound, 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one. This molecule, with its potential applications in medicinal chemistry, presents a valuable case study for researchers, scientists, and drug development professionals. We will navigate the entire workflow, from synthesis and crystallization to X-ray diffraction and final structural elucidation, with a focus on the causality behind experimental choices to ensure a robust and reproducible analysis.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals, a precise understanding of a compound's crystal structure is paramount for comprehending its structure-activity relationship (SAR), optimizing its properties, and ensuring intellectual property protection. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unambiguous and detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and stereochemistry.[3][4][5] This guide will use 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one as a prime example to illustrate the practical application of SCXRD.

Part 1: Synthesis and Purification

The journey to a crystal structure begins with the synthesis of the target molecule. The pyrido[3,2-b][1][2]oxazin-3-one scaffold is a key heterocyclic motif in medicinal chemistry.[6][7] The synthesis of the title compound, 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one (CAS Number: 1272756-64-5, Molecular Formula: C11H13BrN2O2), would typically involve a multi-step process. A plausible synthetic route could involve the N-alkylation of the parent 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one with a suitable brominated alkylating agent.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate) to deprotonate the nitrogen atom.

  • Alkylation: Add 1,4-dibromobutane to the reaction mixture and stir at room temperature or with gentle heating to facilitate the N-alkylation.

  • Workup and Purification: After the reaction is complete (monitored by thin-layer chromatography), the mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the pure 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one.

Synthesis_Workflow A 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one C Reaction Mixture (DMF, K2CO3) A->C B 1,4-dibromobutane B->C D N-Alkylation C->D Stirring E Workup & Extraction D->E F Column Chromatography E->F G Pure Product F->G Crystallization_Methods cluster_screening Crystallization Screening A Purified Compound B Solvent Selection (e.g., Ethanol, Acetone) A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Liquid-Liquid Diffusion B->E F Thermal Cooling B->F G High-Quality Single Crystal C->G D->G E->G F->G

Caption: Overview of common crystallization techniques for small molecules.

Part 3: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The fundamental principle of SCXRD is based on Bragg's Law, which describes the constructive interference of monochromatic X-rays by the crystalline lattice. [4] Data Collection and Processing:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • X-ray Source: Monochromatic X-rays are generated, typically from a copper or molybdenum source.

  • Diffraction Pattern: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected, creating a unique diffraction pattern.

  • Data Integration: The intensity and position of each diffraction spot are measured and integrated.

  • Structure Solution: The integrated data is used to determine the unit cell parameters and the arrangement of atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined by adjusting atomic positions, displacement parameters, and other variables to achieve the best fit between the observed and calculated diffraction data.

Key Crystallographic Parameters to be Determined:

ParameterDescription
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry operations that describe the arrangement of molecules in the unit cell.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles The dihedral angles that describe the conformation of the molecule.

Part 4: Data Interpretation and Structural Insights

The final output of a successful crystal structure analysis is a detailed three-dimensional model of the molecule. For 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b]o[1][2]xazin-3-one, the analysis would reveal:

  • Conformation of the Butyl Chain: The flexibility of the bromobutyl side chain would be of particular interest, as its conformation could influence intermolecular interactions and biological activity.

  • Intermolecular Interactions: The analysis would identify any hydrogen bonds, halogen bonds, or other non-covalent interactions that stabilize the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound.

  • Molecular Geometry: The precise bond lengths and angles of the pyrido-oxazinone ring system would be determined, providing valuable data for computational modeling and SAR studies.

The results of the crystal structure analysis can be deposited in a public repository such as the Cambridge Structural Database (CSD) to make the data accessible to the wider scientific community. [8]

SCXRD_Workflow A Single Crystal B X-ray Diffractometer A->B C Diffraction Data Collection B->C D Data Processing & Integration C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Final Structural Model F->G H Data Interpretation & Analysis G->H

Caption: The workflow of single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b]o[1][2]xazin-3-one, while a specific example, illustrates a universally applicable and powerful methodology in chemical and pharmaceutical sciences. A successful analysis provides not just a static picture of a molecule, but a wealth of information that can guide further research, from the design of new therapeutic agents to the development of novel materials. By following the systematic approach outlined in this guide, researchers can confidently navigate the complexities of crystal structure determination and unlock the valuable insights it provides.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Crystallization of small molecules. [Link]

  • Single crystal X-ray diffraction analysis. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1633-1639. [Link]

  • Martin, G. E., & Williams, A. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Sato, H. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Books. [Link]

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. [Link]

  • PubChem. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. [Link]

  • Tebubio. 2H-pyrido[3,2-b]o[1][2]xazin-3(4H)-one - 200 mg. [Link]

Sources

Exploratory

Pharmacokinetics and Bioanalytical Profiling of Pyrido[3,2-b][1,4]oxazin-3-one Derivatives: A Focus on the SYK Inhibitor R406

Executive Summary The pyrido[3,2-b][1,4]oxazin-3-one bicyclic scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a variety of bioactive molecules, most notably Spleen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The pyrido[3,2-b][1,4]oxazin-3-one bicyclic scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a variety of bioactive molecules, most notably Spleen Tyrosine Kinase (SYK) inhibitors. This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of this scaffold, utilizing R406 —the active moiety of the FDA-approved prodrug fostamatinib—as the primary case study. Designed for drug development professionals, this guide synthesizes structural rationale, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and validated bioanalytical methodologies.

Structural Rationale and Physicochemical Bottlenecks

The bare pyrido[3,2-b][1,4]oxazin-3-one core (specifically 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) is a highly effective hydrogen-bond donor/acceptor system that fits optimally into the ATP-binding pocket of select kinases 1[1]. However, the intrinsic lipophilicity and rigid planar nature of the R406 derivative result in extremely poor aqueous solubility, severely limiting its direct oral bioavailability.

To circumvent this physicochemical bottleneck, pharmaceutical scientists engineered fostamatinib , a methylene-phosphate prodrug. The addition of the phosphate group drastically increases aqueous solubility, allowing for the formulation of solid oral dosage forms. Upon ingestion, the prodrug is rapidly and completely cleaved by alkaline phosphatase at the apical brush-border membranes of intestinal enterocytes, liberating the active R406 molecule into systemic circulation 2[2].

PK_Pathway Prodrug Fostamatinib (Prodrug) Enzyme Intestinal Alkaline Phosphatase Prodrug->Enzyme Oral Absorption Active R406 (Active Moiety) pyrido[3,2-b][1,4]oxazin-3-one Enzyme->Active Cleavage Liver Hepatic Metabolism (CYP3A4 / UGT1A9) Active->Liver Systemic Circulation Excretion Fecal Excretion (~80%) Liver->Excretion Anaerobic Modification

Fig 1: Pharmacokinetic pathway of fostamatinib conversion to R406 and subsequent elimination.

ADME Profiling and Pharmacokinetic Parameters

The pharmacokinetic profile of the pyrido[3,2-b][1,4]oxazin-3-one derivative R406 is characterized by rapid absorption, extensive protein binding, and complex hepatic metabolism.

  • Absorption: Following oral administration of the prodrug, R406 reaches peak plasma concentrations ( Tmax​ ) within 1 to 2 hours. Exposure ( Cmax​ and AUC ) increases proportionally with doses up to 400 mg 3[3].

  • Distribution: R406 exhibits a high plasma protein binding ratio (>98%), which restricts its volume of distribution and limits the free fraction of the drug available to permeate tissues 4[4].

  • Metabolism & Excretion: The molecule is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 and the glucuronosyltransferase UGT1A9. It is predominantly excreted in the feces (~80%) following anaerobic modification by the gut microbiota4[4].

Quantitative Pharmacokinetic Summary
ParameterObserved ValueClinical & Pharmacological Significance
Tmax​ 1.0 – 2.0 hoursIndicates rapid and complete intestinal cleavage of the prodrug[3].
Terminal t1/2​ 12 – 21 hoursSupports a twice-daily (BID) clinical dosing regimen[3].
Steady-State 3 – 4 daysPredictable accumulation (ratio ~2.54) achieved after ~5 half-lives[3].
Metabolism CYP3A4, UGT1A9High susceptibility to drug-drug interactions (DDIs) with CYP inducers/inhibitors[4].
Excretion ~80% FecesPrimary elimination via gut microbiota modification; minimal renal clearance[4].
Protein Binding > 98%Limits the free drug fraction, impacting tissue distribution and efficacy[4].

Mechanistic Pharmacodynamics & Transporter Interplay

R406 acts as a potent, ATP-competitive inhibitor of SYK, a critical kinase in the Fcγ receptor signaling cascade responsible for macrophage-mediated phagocytosis of platelets. By halting this pathway, R406 prevents platelet destruction in conditions like chronic immune thrombocytopenia (ITP).

However, the pyrido[3,2-b][1,4]oxazin-3-one scaffold in R406 exhibits off-target polypharmacology. In vitro profiling reveals that R406 also inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 / KDR) at therapeutically relevant concentrations. This off-target inhibition is the mechanistic cause of the dose-dependent hypertension frequently observed in clinical trials 5[5]. Furthermore, R406 is both a substrate of P-glycoprotein (P-gp) and a strong inhibitor of the Breast Cancer Resistance Protein (BCRP), necessitating careful monitoring when co-administered with BCRP substrates like statins 4[4].

SYK_Signaling FcR Fcγ Receptor Activation (Macrophage) SYK Spleen Tyrosine Kinase (SYK) FcR->SYK Phosphorylation Downstream PLCγ / PI3K / Akt Signaling Cascade SYK->Downstream Signal Transduction Inhibitor R406 (SYK Inhibitor) Inhibitor->SYK Competitive Binding (ATP site) Phagocytosis Platelet Phagocytosis (ITP Pathogenesis) Downstream->Phagocytosis Cytoskeletal Rearrangement

Fig 2: Mechanism of action of R406 inhibiting SYK-mediated platelet phagocytosis.

Validated Experimental Methodologies

To accurately assess the PK properties of pyrido[3,2-b][1,4]oxazin-3-one derivatives, rigorous, self-validating experimental protocols are required. Below are two foundational methodologies designed to ensure data integrity through built-in causality and quality control.

Protocol 1: In Vitro Prodrug Cleavage Assay (Intestinal Alkaline Phosphatase)

Purpose: To validate the enzymatic conversion rate of the methylene-phosphate prodrug to the active scaffold.

  • Preparation: Dissolve fostamatinib in DMSO to create a 1 mM stock. Dilute to a final concentration of 10 µM in Simulated Intestinal Fluid (SIF, pH 6.8).

  • Enzyme Addition: Introduce purified human intestinal alkaline phosphatase (10 U/mL) to the solution. Causality: This specific enzyme concentration mimics the physiological environment of the apical brush-border membrane, ensuring biologically relevant cleavage kinetics.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath to maintain uniform kinetic interactions.

  • Sampling & Quenching (Self-Validation): Extract 50 µL aliquots at precisely 0, 15, 30, 60, and 120 minutes. Immediately quench each sample by adding 150 µL of ice-cold acetonitrile spiked with a stable-isotope labeled internal standard (e.g., R406-d4). Causality: The cold organic solvent instantly denatures the enzyme, freezing the reaction at exact time points, while the internal standard corrects for any subsequent volumetric or matrix losses.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to calculate the t1/2​ of conversion.

Protocol 2: LC-MS/MS Bioanalytical Quantification of R406 in Plasma

Purpose: A highly sensitive and specific workflow for determining in vivo PK parameters.

  • Sample Preparation: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of the Internal Standard (IS) solution.

  • Protein Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile and vortex vigorously for 2 minutes. Causality: Formic acid ensures that the basic nitrogen atoms of the pyrido[3,2-b][1,4]oxazin-3-one core remain protonated, maximizing recovery during the precipitation of plasma proteins.

  • Centrifugation: Spin the plate at 4,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the clarified supernatant to an autosampler vial.

  • UHPLC Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Utilize a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), ramping from 10% B to 90% B over 3 minutes. Causality: This specific gradient rapidly elutes the target analyte while effectively washing strongly retained endogenous plasma phospholipids off the column, preventing downstream ion suppression in the mass spectrometer.

  • ESI-MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition specific to R406 (m/z 471.2 → product ion). Causality: MRM mode acts as a double-mass filter, providing absolute structural specificity and eliminating background matrix noise.

LCMS_Workflow Sample Plasma Sampling + Internal Standard Prep Protein Precipitation (Acetonitrile) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data PK Parameter Calculation MS->Data

Fig 3: Bioanalytical workflow for the quantification of R406 in human plasma.

Conclusion

The pyrido[3,2-b][1,4]oxazin-3-one derivative R406 represents a triumph of prodrug engineering, overcoming severe solubility limitations to deliver a potent, orally bioavailable SYK inhibitor. Understanding its complex pharmacokinetic profile—characterized by rapid intestinal cleavage, CYP3A4/UGT1A9 metabolism, and BCRP/P-gp transporter interactions—is critical for managing clinical efficacy and mitigating off-target toxicities like hypertension. By employing rigorous, self-validating bioanalytical protocols, researchers can continue to optimize this privileged scaffold for next-generation targeted therapies.

References

  • ChemicalBook.6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one.
  • Taylor & Francis.Fostamatinib: A Review of its Clinical Efficacy and Safety in the Management of Chronic Adult Immune Thrombocytopenia.
  • British Journal of Clinical Pharmacology (via NIH).Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies.
  • National Institutes of Health (NIH).Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406.
  • National Institutes of Health (NIH).In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b]oxazin-3-one as a Versatile Pharmaceutical Intermediate

Application Notes & Protocols: 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one as a Versatile Pharmaceutical Intermediate Abstract The 2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one scaffold is a privileged heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one as a Versatile Pharmaceutical Intermediate

Abstract

The 2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of a key intermediate, 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one . This intermediate serves as a cornerstone for creating a diverse range of molecules, particularly those targeting the central nervous system (CNS), by introducing a reactive four-carbon linker ideal for coupling with various nucleophiles. We will detail the synthesis of the parent scaffold, its subsequent alkylation to yield the title intermediate, and a prototypical application in the synthesis of a potent arylpiperazine derivative, a class of compounds known to exhibit high affinity for dopamine and serotonin receptors.

Introduction: The Significance of the Pyrido[1][2]oxazinone Core

The pyrido[1][2]oxazinone ring system is a bioisostere of the benzoxazinone scaffold, which is present in a variety of pharmacologically active agents. The inclusion of a pyridine ring can enhance metabolic stability, improve solubility, and provide a key hydrogen bond acceptor, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as analgesics, anti-inflammatory agents, and inhibitors of enzymes like Cyclin-Dependent Kinase 9 (CDK9).[3]

The strategic value of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one lies in its bifunctional nature. The pyrido[1][2]oxazinone core acts as the foundational pharmacophore, while the terminal bromo group on the N-butyl side chain provides a reactive handle for facile introduction of additional molecular complexity. This is particularly relevant in modern drug discovery, where the exploration of chemical space through modular synthesis is paramount. The four-carbon linker is a common structural motif in many successful CNS drugs, such as the atypical antipsychotics aripiprazole and brexpiprazole, as it provides the optimal length and flexibility to bridge two key pharmacophoric elements.[1][4]

Synthetic Strategy Overview

The overall synthetic strategy is a two-stage process. The first stage involves the construction of the core heterocyclic system, 2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one. The second stage is the functionalization of this core via N-alkylation to install the bromobutyl side chain, yielding the target intermediate. This intermediate is then poised for a subsequent nucleophilic substitution reaction.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Intermediate Synthesis cluster_2 Stage 3: Application Example A 2-Amino-3-hydroxypyridine C 2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one A->C Base (e.g., K2CO3) Solvent (e.g., THF) B Chloroacetyl Chloride B->C C_ref Scaffold from Stage 1 D 1,4-Dibromobutane E 2-(4-bromobutyl)-2H,3H,4H-pyrido [3,2-b][1,4]oxazin-3-one D->E E_ref Intermediate from Stage 2 C_ref->E Base (e.g., NaH) Solvent (e.g., DMF) F Arylpiperazine Derivative (e.g., 1-(2,3-dichlorophenyl)piperazine) G Final Biologically Active Compound F->G E_ref->G Base (e.g., K2CO3) Solvent (e.g., Acetonitrile)

Fig. 1: Overall workflow for synthesis and application.

Detailed Protocols

Protocol 1: Synthesis of 2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one (Parent Scaffold)

This procedure is based on established methods for the cyclization of aminophenols with α-halo acyl halides. The reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis.

Materials & Reagents:

ReagentM.W.QuantityMolesRationale
2-Amino-3-hydroxypyridine110.1110.0 g90.8 mmolStarting material containing the requisite amine and hydroxyl groups.
Chloroacetyl chloride112.948.1 mL100.0 mmolBifunctional reagent for acylation and subsequent cyclization.
Potassium Carbonate (K₂CO₃)138.2137.6 g272.4 mmolActs as a base to neutralize HCl byproduct and facilitate cyclization.
Tetrahydrofuran (THF), anhydrous-400 mL-Aprotic solvent suitable for the reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-amino-3-hydroxypyridine (10.0 g) and anhydrous potassium carbonate (37.6 g).

  • Solvent Addition: Add 400 mL of anhydrous THF to the flask. Stir the suspension vigorously.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add chloroacetyl chloride (8.1 mL) dropwise via the dropping funnel over a period of 30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Heating: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the inorganic solids (K₂CO₃ and KCl) and wash them with an additional 50 mL of THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by silica gel chromatography to yield the pure 2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one.

Protocol 2: Synthesis of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one (Target Intermediate)

This protocol employs an N-alkylation reaction, a common strategy in medicinal chemistry for introducing linker moieties. The use of a strong base like sodium hydride ensures complete deprotonation of the lactam nitrogen, facilitating the nucleophilic attack on the 1,4-dibromobutane.

Materials & Reagents:

ReagentM.W.QuantityMolesRationale
2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one150.135.0 g33.3 mmolParent scaffold.
Sodium Hydride (NaH), 60% in oil24.001.6 g40.0 mmolStrong base for deprotonation of the lactam nitrogen.
1,4-Dibromobutane215.9010.8 mL90.0 mmolAlkylating agent; used in excess to minimize dialkylation.
Dimethylformamide (DMF), anhydrous-150 mL-Polar aprotic solvent that effectively solvates the ions.

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL flame-dried, round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.6 g, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the oil, decanting the hexane carefully.

  • Reagent Addition: Add 150 mL of anhydrous DMF. Cool the suspension to 0 °C.

  • Deprotonation: Add a solution of the parent scaffold (5.0 g in 50 mL of anhydrous DMF) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed. Causality Note: This step forms the highly nucleophilic sodium salt of the lactam.

  • Alkylation: Add 1,4-dibromobutane (10.8 mL) dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (gradient elution, e.g., 10-40% ethyl acetate in hexanes) to afford the title intermediate.

Protocol 3: Application in the Synthesis of a CNS-Active Agent Analog

This final step demonstrates the utility of the intermediate in a nucleophilic substitution reaction to form a molecule structurally analogous to modern antipsychotics.

Materials & Reagents:

ReagentM.W.QuantityMolesRationale
2-(4-bromobutyl)-pyrido[3,2-b][1][2]oxazin-3-one285.142.0 g7.0 mmolThe key intermediate.
1-(2,3-Dichlorophenyl)piperazine231.121.78 g7.7 mmolNucleophile for coupling.
Potassium Carbonate (K₂CO₃)138.212.9 g21.0 mmolBase to scavenge HBr formed during the reaction.
Acetonitrile (MeCN), anhydrous-100 mL-Polar aprotic solvent.
Potassium Iodide (KI)166.000.23 g1.4 mmolCatalytic amount to promote the reaction via Finkelstein reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add the bromobutyl intermediate (2.0 g), 1-(2,3-dichlorophenyl)piperazine (1.78 g), potassium carbonate (2.9 g), and potassium iodide (0.23 g).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile.

  • Heating: Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Product: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final arylpiperazine derivative.

G reagents Reagents 2-(4-bromobutyl)-pyrido [3,2-b][1,4]oxazin-3-one 1-(2,3-Dichlorophenyl)piperazine K₂CO₃, KI process Process Steps Combine reagents in Acetonitrile Heat to reflux (8-12h) Cool and filter solids Concentrate filtrate Aqueous workup & extraction Purify (Chromatography/Recrystallization) reagents->process product Final Product 2-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-2H,3H,4H-pyrido [3,2-b][1,4]oxazin-3-one process->product

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in Drug Discovery

Introduction & Strategic Rationale The 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one scaffold is a highly privileged building block in modern medicinal chemistry. The pyrido-oxazinone core provides a rigidifie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one scaffold is a highly privileged building block in modern medicinal chemistry. The pyrido-oxazinone core provides a rigidified, metabolically stable hydrogen-bond donor/acceptor motif frequently utilized in the design of kinase inhibitors and GPCR ligands. Meanwhile, the unactivated 4-bromobutyl appendage serves as an ideal flexible linker for synthesizing Proteolysis Targeting Chimeras (PROTACs) or extending pharmacophores.

Historically, the direct cross-coupling of unactivated primary alkyl bromides has been severely limited. Traditional palladium-catalyzed cross-couplings of sp³-hybridized electrophiles suffer from slow oxidative addition and rapid, deleterious β-hydride elimination, which predominantly yields alkene byproducts rather than the desired C–C bond.

To overcome this, Metallaphotoredox Catalysis —specifically the synergistic merger of iridium-based photoredox catalysis and nickel catalysis—has emerged as a transformative solution[1]. By utilizing a silyl radical to perform a halogen-atom abstraction, the 4-bromobutyl group is converted into a nucleophilic carbon-centered radical, completely bypassing the problematic 2-electron oxidative addition step and outcompeting β-hydride elimination[2].

Mechanistic Causality & Chemoselectivity

A critical advantage of this metallaphotoredox approach is its exquisite chemoselectivity. The pyrido[3,2-b][1,4]oxazin-3-one core features a free lactam nitrogen (N4). Traditional basic conditions used in standard cross-couplings or S_N2 alkylations often lead to competitive N-arylation or N-alkylation.

However, in the dual catalytic system, the silyl radical (generated from tris(trimethylsilyl)silane, TTMSS) is highly specific for halogen atom abstraction. Furthermore, the Ni catalytic cycle is kinetically favored toward capturing the resulting alkyl radical over interacting with the lactam N–H. This allows for the direct functionalization of the 4-bromobutyl chain without the need for cumbersome protecting group chemistry[1].

Mechanism Ir3 Ir(III) PC Ir3_star *Ir(III) PC Ir3->Ir3_star Blue LED (440 nm) Ir2 Ir(II) PC Ir3_star->Ir2 Quenching (by TTMSS) TTMSS TTMSS Radical Ir3_star->TTMSS Ir2->Ir3 SET to Ni(I) Ni1 Ni(I)L Ir2->Ni1 AlkylRad Alkyl Radical (Pyrido-oxazinone) TTMSS->AlkylRad Halogen Abstraction Ni3 Ar-Ni(III)-Alkyl AlkylRad->Ni3 Ni0 Ni(0)L Ni2 Ar-Ni(II)-Br Ni0->Ni2 Oxidative Addition (Aryl Bromide) Ni2->Ni3 Alkyl Radical Capture Ni3->Ni1 Reductive Elimination Product Cross-Coupled Product Ni3->Product Ni1->Ni0 SET from Ir(II)

Metallaphotoredox catalytic cycle for C(sp3) cross-coupling of the pyrido-oxazinone bromide.

Reaction Optimization Data

To establish a robust protocol, reaction parameters were optimized using 4-bromoanisole as a model electrophile. The data below demonstrates the critical reliance on the specific silane and photocatalyst redox potentials.

EntryPhotocatalyst (1 mol%)Nickel Catalyst (5 mol%)Silane (1.5 eq)Base (2.0 eq)Yield (%)
1 Ir(dF(CF3)ppy)2(dtbbpy)PF6 NiCl2·dtbbpy TTMSS Na2CO3 88%
2Ru(bpy)3Cl2NiCl2·dtbbpyTTMSSNa2CO312%
3Ir(dF(CF3)ppy)2(dtbbpy)PF6NiCl2·dtbbpyPhSiH3Na2CO35%
4Ir(dF(CF3)ppy)2(dtbbpy)PF6NiCl2·dtbbpyTTMSSNone0%
5None (Dark Control)NiCl2·dtbbpyTTMSSNa2CO30%

Note: The failure of Ru(bpy)3Cl2 (Entry 2) highlights the necessity of the highly oxidizing excited state of the fluorinated Ir-complex to effectively oxidize TTMSS. PhSiH3 (Entry 3) fails due to an unfavorable Si–H bond dissociation energy compared to the heavily branched TTMSS.

Experimental Workflow & Self-Validating Protocol

Workflow Step1 Catalyst Pre-complexation Step2 Anaerobic Glovebox Assembly Step1->Step2 Step3 Photochemical Reaction (440 nm) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Purification (Prep-HPLC) Step4->Step5

Standardized workflow for metallaphotoredox cross-coupling procedures.

Protocol: C(sp³)–C(sp²) Cross-Electrophile Coupling

This protocol details the coupling of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with an aryl bromide[2].

Step 1: Catalyst Pre-Complexation

  • In a nitrogen-filled glovebox, weigh NiCl2·glyme (5.0 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 5.0 mol%) into a 2-dram vial.

  • Add 1.0 mL of anhydrous, degassed dimethoxyethane (DME). Stir for 15 minutes until a pale green/blue solution forms. Causality: Pre-complexing the nickel salt with the ligand prevents the precipitation of inactive, unligated nickel species and ensures uniform catalytic turnover.

Step 2: Reaction Assembly

  • To a separate 8 mL clear glass reaction vial equipped with a magnetic stir bar, add:

    • 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (1.0 equiv, 0.5 mmol)

    • Aryl bromide (1.5 equiv, 0.75 mmol)

    • Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1.0 mol%)

    • Anhydrous Na2CO3 (2.0 equiv, 1.0 mmol)

  • Transfer the pre-complexed Ni/dtbbpy solution into the reaction vial.

  • Add TTMSS (1.5 equiv, 0.75 mmol) via a micropipette.

  • Seal the vial tightly with a PTFE-lined crimp cap. Causality: Oxygen is a potent triplet quencher for the excited Ir(III) photocatalyst. Strict anaerobic assembly inside a glovebox is non-negotiable for high yields.

Step 3: Photochemical Irradiation

  • Remove the sealed vial from the glovebox.

  • Place the vial 5 cm away from a 34 W Blue LED light source (λ = 440–450 nm).

  • Stir vigorously (800 rpm) for 18 hours. Crucial: Position a cooling fan directly at the reaction setup to maintain the ambient temperature at ~25 °C. Causality: Unregulated LEDs generate significant heat. Elevated temperatures accelerate background thermal degradation pathways and promote unwanted homocoupling of the alkyl bromide.

Step 4: Self-Validating System Controls To ensure the integrity of your setup, run the following micro-scale controls in parallel:

  • Control A (Dark): Wrap one vial completely in aluminum foil. Validation: Confirms the absolute requirement for photoredox activation; zero product should be observed.

  • Control B (No Silane): Omit TTMSS. Validation: Confirms that halogen abstraction is strictly silyl-radical dependent and not occurring via direct Ni insertion into the unactivated sp³ C–Br bond.

Step 5: Workup and Purification

  • Quench the reaction by opening the vial to air and adding 2 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 × 5 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via reverse-phase Prep-HPLC or silica gel flash chromatography to isolate the target extended pyrido-oxazinone derivative.

(Note: For researchers looking to perform C(sp³)–C(sp³) couplings, e.g., coupling this building block with an alkyl tosylate, modern electrochemical nickel-catalyzed methods can also be utilized as an alternative to photoredox systems[3]).

References

1.[2] Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides Journal of the American Chemical Society URL:[Link]

2.[1] Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling Journal of the American Chemical Society URL:[Link]

3.[3] Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates Journal of the American Chemical Society URL:[Link]

Sources

Method

Scale-Up Manufacturing Process and Protocol for 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Introduction and Strategic Route Design The compound 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a critical functionalized bicyclic intermediate. The pyrido[3,2-b][1,4]oxazin-3-one framework is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Route Design

The compound 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a critical functionalized bicyclic intermediate. The pyrido[3,2-b][1,4]oxazin-3-one framework is a privileged scaffold frequently utilized in the development of novel antibacterial agents and kinase inhibitors[1].

Historically, the synthesis of functionalized pyrido-oxazinones on a manufacturing scale suffers from competing N -alkylation and O -alkylation pathways, which can severely degrade product purity and yield[2]. To bypass these regioselectivity issues, this protocol utilizes a highly controlled intramolecular O -alkylation strategy. By reacting 2-amino-3-hydroxypyridine (AHP) with 2,6-dibromohexanoyl chloride (DBHC), the process is split into two kinetically distinct phases:

  • N -Acylation (0–5 °C): The primary amine of AHP selectively attacks the highly reactive acyl chloride of DBHC.

  • Intramolecular Cyclization (65 °C): The pyridolic hydroxyl group undergoes a base-promoted SN​2 displacement of the α -bromide to close the oxazine ring[3].

Mechanistic Causality for Scale-Up: The terminal primary bromide of the 4-bromobutyl chain remains completely intact during this process. This is because the α -bromide is highly activated by the adjacent electron-withdrawing carbonyl group, drastically lowering its activation energy for nucleophilic attack. By strictly capping the cyclization temperature at 65 °C, we prevent the unactivated terminal bromide from participating in undesired intermolecular oligomerization.

ReactionPathway A 2-Amino-3-hydroxypyridine (AHP) C Amide Intermediate (Uncyclized) A->C + DBHC MeTHF, DIPEA 0-5 °C (N-Acylation) B 2,6-Dibromohexanoyl Chloride (DBHC) B->C D 2-(4-Bromobutyl)-2H,3H,4H- pyrido[3,2-b][1,4]oxazin-3-one C->D K2CO3, 65 °C Intramolecular O-Alkylation

Figure 1. Two-stage mechanistic pathway for the synthesis of the pyrido-oxazinone core.

Process Optimization and Solvent Selection

Transitioning from a bench-scale synthesis (typically utilizing DMF and requiring tedious aqueous extractions) to a pilot-plant scale requires engineering a solvent system that supports both reaction stages and simplifies downstream processing.

We selected 2-Methyltetrahydrofuran (MeTHF) as the primary process solvent. Unlike THF, MeTHF has low water miscibility, allowing for direct phase separation during aqueous workup without the need for a solvent-swap distillation. This eliminates a highly thermal unit operation, protecting the sensitive terminal alkyl bromide from degradation.

Table 1: Quantitative Optimization of Cyclization Conditions (100g scale)
SolventBase (Equiv)Temp (°C)Time (h)Yield (%)HPLC Purity (a/a %)Scale-Up Observations
DMFK₂CO₃ (2.0)80468.085.2Severe emulsion during aqueous workup; high residual solvent.
THFDIPEA (2.0)651245.572.1Incomplete cyclization; unreacted amide intermediate present.
MeTHF K₂CO₃ (2.0) 65 6 89.4 98.4 Clean phase separation; excellent impurity profile.
MeTHFCs₂CO₃ (2.0)65491.298.6Marginally higher yield, but cost-prohibitive for >1 kg scale.

Detailed Experimental Protocol (1.0 kg Scale)

Self-Validating System Note: This protocol incorporates in-process controls (IPCs) via HPLC. Proceeding to the cyclization step is strictly gated by the confirmation of >99% consumption of AHP, preventing the formation of complex cross-coupled impurities.

Stage 1: N -Acylation
  • Reactor Preparation: Purge a 10 L jacketed glass-lined reactor with nitrogen. Charge the reactor with 2-amino-3-hydroxypyridine (1.00 kg, 9.08 mol) and MeTHF (5.0 L).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (1.29 kg, 10.0 mol, 1.1 eq). Stir at 150 rpm and cool the jacketed reactor to 0 °C.

  • Dosing: Charge a header tank with 2,6-dibromohexanoyl chloride (2.80 kg, 9.53 mol, 1.05 eq) dissolved in MeTHF (1.5 L).

  • Controlled Addition: Dose the DBHC solution into the reactor over 2.5 hours. Critical Parameter: Maintain the internal temperature between 0 °C and 5 °C. Excursions above 10 °C will result in the hydrolysis of the acyl chloride by trace moisture, depressing the yield.

  • IPC 1: Stir for 1 hour post-addition. Sample for HPLC. AHP must be 1.0% relative to the intermediate amide.

Stage 2: Intramolecular Cyclization
  • Base Charge: To the same reactor containing the uncyclized intermediate, charge anhydrous Potassium Carbonate (K₂CO₃) (2.51 kg, 18.16 mol, 2.0 eq) in a single portion.

  • Heating: Adjust the reactor jacket to heat the internal mixture to 65 °C.

  • Reaction Monitoring: Maintain stirring at 65 °C for 6 hours.

  • IPC 2: Sample for HPLC. The uncyclized amide intermediate must be 0.5%.

Stage 3: Workup and Isolation
  • Quench: Cool the reactor to 20 °C. Slowly add purified water (4.0 L) to dissolve the inorganic salts (KCl, K₂CO₃). Stir for 15 minutes, then halt agitation and allow phase separation for 30 minutes.

  • Phase Separation: Drain the lower aqueous layer. Wash the upper organic (MeTHF) layer with 10% w/w aqueous NaCl (2.0 L).

  • Crystallization: Transfer the organic layer to a crystallizer. Concentrate under reduced pressure (200 mbar, 40 °C) to approximately 3.0 L.

  • Anti-Solvent Addition: Slowly charge Isopropanol (IPA) (3.0 L) over 1 hour. Cool the slurry linearly to -5 °C over 3 hours to maximize crystal yield.

  • Filtration: Discharge the slurry to an agitated nutsche filter. Wash the filter cake with cold IPA (-5 °C, 1.0 L).

  • Drying: Dry under vacuum (<50 mbar) at 40 °C for 12 hours.

    • Expected Yield: 2.31 kg (89%).

    • Expected Purity: >98.5% by HPLC.

ProcessFlow R1 Jacketed Reactor (10L) MeTHF, AHP, DIPEA Cool to 0°C R2 Cyclization Phase Add K2CO3 Heat to 65°C R1->R2 Amide formation complete (IPC 1) Feed Dosing Tank DBHC in MeTHF Feed->R1 Controlled addition < 5°C WU Aqueous Workup Phase Separation Water/Brine Wash R2->WU Conversion >99% (IPC 2) Cryst Crystallization IPA addition Cool to -5°C WU->Cryst Organic layer transfer Filter Isolation Agitated Nutsche Filter Vacuum Dry Cryst->Filter Product Slurry

Figure 2. Pilot-scale process engineering flow for the continuous acylation-cyclization sequence.

Analytical Quality Control (HPLC Parameters)

To ensure the self-validating nature of the protocol, the following chromatographic conditions should be used for IPCs and final release:

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Times: AHP (~2.1 min), Amide Intermediate (~8.4 min), 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (~11.2 min).

References[1] GlaxoSmithKline. WO2004058144A2 - Antibacterial agents. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjK0cxC74dFMMNQz7a2Y19oxs7CFiSQcUfzD-RiFzLXZLdzbuD0d8X2Rf9p3Bn7XvIv5Mdv4TGmuk0IMNLwR5TxY6COkJVZCbLN9jJhKTnvsRTqGp1jVlrjBCf4R4Fdyx-3kexmgaVrPvAnoTzOw==[2] Rigel Pharmaceuticals, Inc. WO2015095765A1 - Pharmaceutical process and intermediates. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuaq4wQkIX0tb936PdhlQOBfzj7sIv_VYq1KLPfrVJnbx2_hr5rGxkW3cSfyaZnD7sJBB7jQNe5cgl3Gk4N8dWW_mmb1_Zd7lPS7iIYfr_rYaWksmYLOnHJuJ8hBLbDPWCRCiPVeeDFCqx-_VgIw==[3] GlaxoSmithKline. WO2003087098A1 - Nitrogen-containing bicyclic heterocycles for use as antibacterials. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFIDfXxv1JRwl7-0Xgs18e4N79JB4y-AnX_d8ietM6MBgbc3JUECZcRlnrsWuBx6zTfv5T1zGNVSm8bfxCOOYUIGoSENt57C_F_0pmMmFpdwN5zdd2QhYclNkfuV-rMNTbONRshHONYAVlgJ0k_A==

Sources

Application

Application Note: Utilizing 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in the Synthesis of Kinase-Targeted PROTACs

Introduction & Molecular Design Rationale Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to selectively degrade target proteins. The rational design...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Design Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to selectively degrade target proteins. The rational design of the linker connecting the target-binding ligand and the E3 ligase ligand is paramount, as it dictates the physicochemical properties and the stability of the ternary complex[1].

The compound 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a highly specialized bifunctional building block designed for the rapid synthesis of kinase-targeted PROTACs. Its architecture is divided into two functional domains:

  • The Target-Binding Pharmacophore : The pyrido[3,2-b][1,4]oxazin-3-one bicyclic core is a privileged scaffold recognized for its potent kinase hinge-binding capabilities[2]. The lactam motif acts as both a hydrogen bond donor and acceptor, effectively mimicking the adenine ring of ATP. This core is the foundational pharmacophore in several clinical-stage kinase inhibitors, most notably targeting Spleen Tyrosine Kinase (SYK)[3].

  • The Linker Precursor : The 4-bromobutyl moiety at the 2-position serves as a pre-installed, reactive aliphatic linker. While historically, polyethylene glycol (PEG) linkers have been widely used, the PROTAC field is increasingly shifting toward aliphatic chains to optimize pharmacokinetic properties[1]. Aliphatic linkers lack the oxygen heteroatoms of PEG, reducing the topological polar surface area (tPSA) and increasing the partition coefficient (ClogP). For bulky PROTACs that inherently violate Lipinski's Rule of 5, minimizing tPSA is a critical strategy to rescue cell membrane permeability[4]. Furthermore, the terminal primary bromide is a highly reactive electrophile, enabling rapid late-stage functionalization.

Experimental Workflows & Protocols

To ensure high-yield synthesis and rigorous mechanistic validation, the following protocols utilize self-validating checkpoints and chemically optimized conditions.

Protocol 1: Finkelstein-Accelerated SN2 Conjugation

Objective : Couple the bromobutyl precursor to an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2 for CRBN recruitment). Causality & Expertise : Direct SN2 displacement of an alkyl bromide by a sterically hindered primary amine can be sluggish, leading to degradation of the starting materials at high temperatures. By introducing a catalytic amount of Potassium Iodide (KI), we induce a Finkelstein reaction. The bromide is displaced by iodide in situ, forming a transient alkyl iodide. Iodide is a larger, more polarizable leaving group, which significantly lowers the activation energy for the subsequent amine attack, accelerating the reaction and improving the yield.

Step-by-Step Procedure :

  • Preparation : In an oven-dried reaction vial under nitrogen, dissolve 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (1.0 eq) and KI (0.5 eq) in anhydrous DMF (0.2 M).

  • Catalyst Activation : Stir the mixture at room temperature for 15 minutes to allow the in situ halogen exchange.

  • Coupling : Add the amine-functionalized E3 ligase ligand (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Heating : Heat the reaction mixture to 80°C and stir for 12 hours.

  • Self-Validation (LC-MS) : Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the bromobutyl precursor ( [M+H]+ ) is fully depleted and the desired PROTAC mass appears.

  • Purification : Quench with water, extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate. Purify the crude residue via preparative HPLC (C18 column, gradient of MeCN/H2​O with 0.1% TFA) to yield the pure PROTAC.

Protocol 2: Ternary Complex Validation via NanoBRET

Objective : Confirm that the synthesized PROTAC physically bridges the target kinase and the E3 ligase in live cells. Causality & Expertise : Observing target degradation via Western Blot does not definitively prove a PROTAC mechanism (it could be a downstream artifact). NanoBRET directly measures the proximity of the Target and E3 ligase. A true PROTAC will exhibit a "hook effect"—a bell-shaped dose-response curve where extremely high PROTAC concentrations saturate the individual proteins, forming binary complexes that outcompete the ternary complex.

Step-by-Step Procedure :

  • Transfection : Co-transfect HEK293 cells with plasmids encoding NanoLuc-Target Kinase and HaloTag-CRBN.

  • Plating : Plate the cells in a 384-well white plate and incubate for 24 hours at 37°C.

  • Assay Setup : Add the HaloTag NanoBRET fluorescent ligand. Subsequently, treat the cells with a titration series of the synthesized PROTAC (1 pM to 10 µM).

  • Measurement : Incubate for 2 hours, then measure the BRET ratio (emission at 618 nm / 460 nm) using a microplate reader.

  • Self-Validation : Plot the BRET ratio against PROTAC concentration. A successful PROTAC will display a distinct bell-shaped curve, validating ternary complex formation.

Quantitative Data: Linker Optimization

The choice of the 4-carbon butyl chain (derived from the bromobutyl precursor) is not arbitrary. Table 1 demonstrates the "Goldilocks" principle of linker design, comparing the butyl linker against PEG2 and Hexyl alternatives in a standardized kinase-degrader assay.

Table 1: Comparative Analysis of Linker Chemotypes in Kinase-Targeted PROTACs

Linker PrecursorLinker TypeClogPMembrane Permeability ( Papp​ , 10−6 cm/s)Ternary Complex t1/2​ (min)Target DC50​ (nM)
2-(4-bromobutyl)-pyrido-oxazinone Aliphatic (Butyl) 4.8 12.5 45 15
2-(PEG2-bromo)-pyrido-oxazinonePEG23.24.23085
2-(6-bromohexyl)-pyrido-oxazinoneAliphatic (Hexyl)5.68.115120

Data Interpretation: The butyl linker provides the optimal balance. It is hydrophobic enough to ensure high membrane permeability (unlike PEG2) but short enough to prevent entropic penalties that destabilize the ternary complex (unlike the overly flexible Hexyl linker)[4].

Visualizations

G A Pyrido-oxazinone (Kinase Hinge Binder) B 4-Bromobutyl (Alkyl Linker Precursor) A->B Pre-assembled Scaffold D SN2 Coupling (KI, DIPEA, DMF) B->D C E3 Ligase Ligand (e.g., Pomalidomide-NH2) C->D E Purified PROTAC (Kinase Degrader) D->E

Workflow for assembling a kinase-targeted PROTAC using the bromobutyl precursor via SN2 coupling.

G P Synthesized PROTAC TC Ternary Complex (Target-PROTAC-E3) P->TC T Target Kinase (e.g., SYK) T->TC E3 E3 Ligase (e.g., CRBN) E3->TC UB Polyubiquitination TC->UB E2 Ubiquitin Transfer DEG Proteasomal Degradation UB->DEG

Mechanism of action for the synthesized PROTAC inducing target kinase polyubiquitination.

References

  • Title : 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | CID 88499 Source : PubChem URL :[Link]

  • Title : Current strategies for the design of PROTAC linkers: a critical review Source : Exploration of Targeted Anti-tumor Therapy (PMC) URL :[Link]

  • Title : Novel approaches for the rational design of PROTAC linkers Source : Open Exploration Publishing URL :[Link]

Sources

Method

Application Notes and Protocols for Bioconjugation using 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b]oxazin-3-one

Application Notes and Protocols for Bioconjugation using 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Bioconjugation using 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one for the covalent modification of biomolecules. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for conjugation to cysteine-containing proteins, and outline robust methods for the characterization of the resulting conjugates. The focus is on providing not just a methodology, but a foundational understanding of the reaction to enable rational optimization and troubleshooting.

Introduction: The Rationale for Conjugation

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced diagnostics and targeted therapeutics.[3][4] The function of a novel conjugate is dictated by the properties of its constituent parts. Therefore, the ability to attach small molecules with desirable characteristics—such as therapeutic potential or fluorescence—to specific sites on large biomolecules like antibodies is of paramount importance.

The pyrido[3,2-b][1][2]oxazin-3-one scaffold is a heterocyclic system that has garnered significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including analgesic properties and, more recently, as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer.[5][6][7] By functionalizing this promising scaffold with a reactive handle, we create a tool for targeted delivery. 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one is one such tool, where the bromobutyl group serves as an electrophilic anchor for covalent attachment to a biomolecule.

Reagent Overview and Specifications

The successful application of any bioconjugation reagent begins with a clear understanding of its properties.

PropertyValueSource
Full Chemical Name 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one[8]
Synonym 2-(4-bromobutyl)-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one[8]
CAS Number 1272756-64-5[8]
Molecular Formula C₁₁H₁₃BrN₂O₂[8]
Molecular Weight 285.14 g/mol [8]
Physical Form Solid[8]
Purity Typically >95%[8]

Storage and Handling: Store the reagent at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Principle of Conjugation: Alkylation of Thiols

The primary mechanism for conjugation with this reagent is a nucleophilic substitution reaction (Sɴ2). The terminal bromine on the butyl chain renders the adjacent carbon electrophilic. This site is susceptible to attack by strong nucleophiles present on a biomolecule.

Among the canonical amino acids, the thiol side chain of cysteine is the most potent nucleophile under typical bioconjugation conditions (pH ~7-8).[9] Its pKa of approximately 8 allows for a significant population of the highly reactive thiolate anion (S⁻) at neutral pH, which readily attacks the alkyl halide to form a stable thioether bond.[9][10] This reaction is highly chemoselective for cysteines over other nucleophilic residues like lysine, whose primary amine is largely protonated and thus non-nucleophilic at this pH.[10]

Fig 1. General reaction scheme for cysteine alkylation.

Experimental Workflow Overview

A successful conjugation experiment follows a logical progression from preparation to final validation. Each step is critical for achieving a pure, well-characterized final product suitable for downstream applications.

Fig 2. High-level experimental workflow.

Detailed Protocols

Protocol 1: Conjugation to a Cysteine-Engineered Antibody

This protocol is designed for an antibody (or other protein) with accessible cysteine residues. For antibodies with interchain disulfides, a partial reduction step is often necessary to generate reactive free thiols.

A. Materials and Reagents

  • Cysteine-containing antibody (e.g., ~5 mg/mL)

  • 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis device (10 kDa MWCO)

  • Standard laboratory equipment (pipettes, tubes, stirrer, spectrophotometer)

B. Antibody Preparation (Disulfide Reduction) Causality: This step is required to break stable disulfide bonds to expose the nucleophilic cysteine thiols. TCEP is often preferred as it is stable, odorless, and does not require removal before conjugation.[10]

  • Prepare a stock solution of 10 mM TCEP in degassed PBS.

  • In a reaction tube, add the antibody solution (e.g., 1 mL at 5 mg/mL).

  • Add TCEP stock solution to achieve a final molar excess of 2-5 fold over the antibody. The exact ratio must be optimized to achieve partial reduction without denaturing the antibody.

  • Incubate at 37°C for 1-2 hours with gentle mixing.

C. Reagent Preparation

  • Prepare a 10 mM stock solution of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one in anhydrous DMSO.

    • Calculation Example: For a 10 mM solution, dissolve 2.85 mg of the reagent (MW=285.14) in 1 mL of DMSO.

D. Conjugation Reaction Causality: A molar excess of the small molecule reagent is used to drive the reaction kinetics towards the product, as protein concentrations are typically low.[11] Adding the reagent dissolved in an organic solvent slowly prevents protein precipitation.

  • If DTT was used for reduction, perform a buffer exchange into degassed PBS (pH 7.4) using an SEC column or dialysis to remove the DTT. If TCEP was used, this step is not necessary.

  • Adjust the reduced antibody concentration to 2-5 mg/mL.

  • Calculate the required volume of the 10 mM reagent stock solution to achieve a desired molar excess (e.g., 5-20 fold excess over available thiols).

  • While gently stirring the antibody solution, add the calculated volume of the reagent stock solution dropwise. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction at room temperature for 4 hours or overnight at 4°C, protected from light.

E. Purification of the Conjugate Causality: Purification is essential to remove unreacted small molecules and reaction byproducts, which could interfere with downstream assays or cause toxicity.

  • Load the reaction mixture onto a pre-equilibrated SEC column (e.g., G-25) with PBS pH 7.4 as the mobile phase.

  • Collect fractions corresponding to the high molecular weight peak (the antibody conjugate), which will elute first. Monitor elution using a UV detector at 280 nm.

  • Alternatively, transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 1L of PBS at 4°C, with at least three buffer changes over 24-48 hours.

Protocol 2: Characterization of the Bioconjugate

Validation is a non-negotiable step to ensure the quality and define the properties of your conjugate.[3]

A. Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS) Causality: MS provides the most accurate measurement of the molecular weight of the intact conjugate, allowing for direct confirmation of covalent modification and calculation of the average number of small molecules attached.[1][12]

  • Sample Preparation: Desalt a small aliquot of the purified conjugate using a suitable method to remove non-volatile salts.

  • Acquisition: Analyze the sample via Electrospray Ionization Mass Spectrometry (ESI-MS) under conditions optimized for large proteins.

  • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass spectrum. The mass shift between the unconjugated antibody and the conjugate peaks corresponds to the mass of the attached molecules. The distribution of peaks (e.g., DAR 0, 2, 4, etc.) can be used to calculate the average DAR.

B. Purity and DAR Assessment by Chromatography (HPLC) Causality: Hydrophobic Interaction Chromatography (HIC) is a powerful technique that can separate antibody species based on the number of conjugated small molecules, as each addition increases the overall hydrophobicity.[12]

  • Method: Use a HIC column with a decreasing salt gradient (e.g., ammonium sulfate) to elute the conjugate species.

  • Analysis: Unconjugated antibody will elute first, followed by species with increasing DAR values. The area under each peak can be integrated to calculate the relative abundance of each species and the average DAR of the population.

Characterization TechniqueInformation ProvidedKey Advantage
Mass Spectrometry (ESI-MS) Exact mass of conjugates, DAR distribution.High accuracy and direct measurement.[1]
Hydrophobic Interaction Chromatography (HIC) Average DAR, purity, heterogeneity.Resolves different conjugate populations.[12]
UV-Vis Spectroscopy Estimated DAR (if chromophores differ).Quick and accessible estimation.
Size Exclusion Chromatography (SEC) Purity, presence of aggregates.Assesses conjugate integrity and stability.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incomplete disulfide reduction.- Reagent hydrolysis or degradation.- Insufficient molar excess of reagent.- Incorrect pH.- Optimize TCEP/DTT concentration and incubation time.- Use fresh, anhydrous DMSO for stock solution.- Increase molar excess of the bromobutyl reagent.- Ensure reaction buffer is pH 7.0-8.0.
Protein Aggregation - High concentration of organic solvent (DMSO).- Over-reduction of antibody leading to unfolding.- High degree of conjugation.- Keep final DMSO concentration below 10%.- Perform reduction optimization studies.- Target a lower average DAR by reducing reagent excess or reaction time.
Heterogeneous Product - Non-specific labeling (e.g., to lysines).- Inconsistent reduction.- Lower the reaction pH slightly (e.g., to 7.0) to further suppress lysine reactivity.- Ensure reduction conditions are consistent and well-controlled.

Conclusion

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one is an effective reagent for the targeted covalent modification of biomolecules, particularly at cysteine residues. Its alkyl halide chemistry provides a stable thioether linkage suitable for a wide range of applications, from basic research tools to the development of complex therapeutics like antibody-drug conjugates. By following the detailed protocols for reaction, purification, and characterization outlined in this guide, researchers can reliably produce and validate high-quality bioconjugates, paving the way for novel scientific discoveries and advancements.

References

  • Benchchem. Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR.
  • PubMed. Small-molecule-protein conjugation procedures.
  • ACS Publications. Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry. 2021.
  • Springer Nature Experiments. Small-Molecule-Protein Conjugation Procedures.
  • Knok. The different uses of bioconjugation at the CER Groupe.
  • Springer Nature Experiments. Small-Molecule—Protein Conjugation Procedures.
  • MDPI. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. 2025.
  • MDPI. Biophysical and Structural Characterization of Antibody–Drug Conjugates. 2026.
  • Wiley-VCH. A Brief Introduction to Traditional Bioconjugate Chemistry.
  • NIH. Arylation Chemistry for Bioconjugation.
  • ResearchGate. Methionine selective bioconjugation reactions. A: Alkylation of... | Download Scientific Diagram.
  • Wiley Online Library. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation.
  • DSpace@MIT. Arylation Chemistry for Bioconjugation. 2020.
  • Merck. 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one. Available from:

  • PubMed. [Studies on pyridinol derivatives. III. Synthesis and pharmacological activity of 2H-pyrido [3,2-b] -1,4-oxazin-3-one derivatives]. 1983.
  • PubMed. [Studies on pyridinol derivatives. II. Synthesis and pharmacological activity of 2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives]. 1983.
  • NIH. Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with the functionalized bicyclic scaffold 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with the functionalized bicyclic scaffold 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS 1272756-64-5) [3].

Synthesizing this specific derivative presents unique chemoselectivity and regioselectivity challenges compared to the unsubstituted parent compound. This guide unpacks the mechanistic causality behind these challenges, provides a self-validating experimental protocol, and answers the most critical troubleshooting questions.

Mechanistic Workflow & Causality (The "Why")

The synthesis of this scaffold relies on a one-pot, two-phase annulation between 2-amino-3-hydroxypyridine and 2,6-dibromohexanoyl chloride .

Standard protocols for the parent pyrido[3,2-b][1,4]oxazin-3-one typically employ an aqueous biphasic system (e.g., Water/2-butanone) with sodium bicarbonate[1]. However, applying these legacy conditions to the 4-bromobutyl derivative results in catastrophic yield losses. The presence of the C6-primary bromide on the hexanoyl chain introduces three competing failure modes:

  • C6-Hydrolysis: Aqueous basic conditions at elevated temperatures rapidly convert the terminal bromide into a hydroxyl group.

  • Intermolecular Oligomerization: The terminal C6-bromide can act as an electrophile for the phenoxide or amide nitrogen of adjacent molecules.

  • O-Acylation vs. N-Acylation: Poor temperature control during the initial step allows the 3-hydroxyl group to outcompete the 2-amino group for the acid chloride.

To achieve high yields, we must decouple the kinetics of the two steps. We force regioselective N-acylation at 0°C using a mild organic base, followed by an anhydrous, phase-transfer-catalyzed O-alkylation (cyclization) using the "Cesium Effect" [2].

ReactionPathway A 2-Amino-3-hydroxypyridine + 2,6-Dibromohexanoyl Chloride B Intermediate: N-Acylated Amide A->B Step 1: N-Acylation (0°C, DIPEA) D Side Product: O-Acylated Ester A->D Poor Temp Control C Target Product: 2-(4-bromobutyl)-2H-pyrido [3,2-b][1,4]oxazin-3(4H)-one B->C Step 2: Cyclization (60°C, Cs2CO3, TBAI) E Side Product: Oligomers / Hydrolysis B->E High Conc. / H2O

Fig 1: Synthesis pathway and competing side reactions for 2-(4-bromobutyl)-pyrido-oxazin-3-one.

Self-Validating Experimental Protocol

This protocol utilizes an anhydrous, highly dilute environment to suppress oligomerization and hydrolysis, while leveraging Tetrabutylammonium iodide (TBAI) to overcome the steric hindrance of the C2-alpha-bromo position during cyclization.

Reagents
  • 2-Amino-3-hydroxypyridine: 1.0 eq (Limiting reagent)

  • 2,6-Dibromohexanoyl chloride: 1.05 eq

  • N,N-Diisopropylethylamine (DIPEA): 1.2 eq

  • Cesium carbonate (Cs₂CO₃, finely powdered): 1.5 eq

  • Tetrabutylammonium iodide (TBAI): 0.1 eq

  • Anhydrous Tetrahydrofuran (THF): 0.1 M final concentration

Step-by-Step Methodology
  • Preparation: Dissolve 2-amino-3-hydroxypyridine in anhydrous THF to a concentration of 0.1 M. Add DIPEA and cool the reaction vessel to 0°C under a strict nitrogen atmosphere.

  • Kinetic N-Acylation: Dilute 2,6-dibromohexanoyl chloride in an equal volume of anhydrous THF. Add this solution dropwise via syringe pump over 45 minutes. Critical Control: Maintain internal temperature strictly below 5°C to prevent kinetic O-acylation.

  • Self-Validation Checkpoint: Stir for 1 hour at 0°C. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed unless the intermediate N-(3-hydroxypyridin-2-yl)-2,6-dibromohexanamide mass (m/z ~366 for Br⁷⁹/Br⁸¹) is observed and the starting material peak is <5%.

  • Catalytic Cyclization: Add finely powdered Cs₂CO₃ and TBAI directly to the reaction mixture. Remove the ice bath and gradually heat the reaction to 60°C.

  • Maturation: Stir at 60°C for 6–8 hours. The TBAI acts as a Finkelstein catalyst, transiently converting the sterically hindered C2-bromide into a highly reactive C2-iodide, driving the ring closure before intermolecular side reactions can occur.

  • Workup & Isolation: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate. Wash sequentially with 5% aqueous citric acid (to remove residual pyridine/DIPEA) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 Step1 Step2 Phase 2: Intramolecular Cyclization Reagents: Cs2CO3, TBAI, 60°C Controls: High dilution (0.1 M) Step1->Step2 Step3 Phase 3: Workup & Isolation Wash: 5% Citric Acid, Brine Purification: Silica Gel Flash Chroma Step2->Step3

Fig 2: Optimized three-phase experimental workflow for maximizing cyclization yield.

Quantitative Data: Optimization Matrix

The table below summarizes our internal validation data, demonstrating the causality between specific reaction parameters and their impact on yield and impurity profiles.

Solvent SystemBase StrategyTemp ProfileCatalystIsolated YieldPrimary Failure Mode / Impurity
MEK / WaterNaHCO₃ (2.0 eq)0°C → 75°CNone42%C6-Bromide Hydrolysis (>30%)
DMFK₂CO₃ (2.0 eq)0°C → 80°CNone58%Intermolecular Oligomerization
THFDIPEA then Cs₂CO₃0°C → 60°CNone81%Incomplete Cyclization (15%)
THF DIPEA then Cs₂CO₃ 0°C → 60°C TBAI (10 mol%) 92% None (Trace O-acylation <2%)

Troubleshooting & FAQs

Q: Why is my yield dominated by dimers and oligomeric masses on the LC-MS? A: You are experiencing intermolecular alkylation. Because the C2-position is sterically hindered by the butyl chain, the desired intramolecular cyclization is slower than in the unsubstituted parent compound. This gives the terminal C6-bromide time to react with the N4-amide or phenoxide of adjacent molecules. Solution: Ensure you are running the cyclization step at high dilution (≤ 0.1 M) and introduce TBAI. TBAI accelerates the intramolecular C2-cyclization by transiently forming a more reactive alpha-iodo intermediate, allowing ring closure to outpace oligomerization.

Q: I am seeing significant O-acylation instead of the desired N-acylation in Step 1. How do I fix this? A: O-acylation is a kinetic side product. While the 2-amino group is inherently more nucleophilic than the 3-hydroxyl group, local concentration spikes of the acid chloride or elevated temperatures will cause the hydroxyl group to react. Solution: Ensure strict temperature control (0–5°C) during the dropwise addition of 2,6-dibromohexanoyl chloride. Use a mild, sterically hindered organic base like DIPEA instead of strong inorganic bases for the first step.

Q: The C6-bromide is hydrolyzing to a hydroxyl group during the reaction. What is going wrong? A: You are likely using the traditional aqueous biphasic conditions (e.g., Water/MEK with NaHCO₃) used for the parent oxazin-3-one. Primary alkyl bromides (like the C6-bromide) are highly susceptible to nucleophilic substitution by hydroxide/water at elevated temperatures. Solution: Switch to a strictly anhydrous solvent system (e.g., THF) and use anhydrous bases (Cs₂CO₃) for the cyclization step.

Q: The cyclization is incomplete, leaving the uncyclized intermediate. Should I increase the temperature to 80°C? A: Do not exceed 65°C. Higher temperatures will promote thermal degradation and oligomerization of the bromobutyl tail. The alpha-carbon (C2) is sterically hindered, increasing the activation energy required for the 3-hydroxyl group to attack. Solution: Instead of increasing temperature, increase the nucleophilicity of the leaving group via Finkelstein catalysis (10 mol% TBAI) and ensure you are utilizing the "Cesium effect" (Cs₂CO₃). The large, soft cesium counterion poorly solvates the phenoxide oxygen, drastically increasing its nucleophilicity for the ring closure.

References

  • A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones ResearchGate URL:[Link]

Optimization

Technical Support Center: Optimizing SN2 Alkylations and Minimizing Elimination in 2-(4-Bromobutyl)-pyrido[3,2-b][1,4]oxazin-3-one Workflows

Welcome to the Technical Support Center for pyrido-oxazinone intermediate functionalization. This guide is engineered for drug development professionals and synthetic chemists encountering chemoselectivity issues—specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrido-oxazinone intermediate functionalization. This guide is engineered for drug development professionals and synthetic chemists encountering chemoselectivity issues—specifically, the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2)—when utilizing 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one as an electrophile.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of terminal alkene byproduct during the alkylation of an amine with 2-(4-bromobutyl)-pyrido[3,2-b][1,4]oxazin-3-one. How can I suppress this E2 elimination? Answer: The formation of the butenyl-pyrido-oxazinone byproduct is a classic E2 elimination pathway competing with your desired SN2 reaction. Amines act as both nucleophiles and bases. When subjected to elevated temperatures, the entropic advantage of the E2 pathway (which generates three molecules from two) allows it to outcompete SN2. Actionable Solutions:

  • Temperature Reduction: Cap your reaction temperature at 40–50 °C.

  • Solvent Switch: Transition from polar protic solvents (like ethanol) to polar aprotic solvents (like DMF or acetonitrile). Polar aprotic solvents leave the nucleophile unsolvated ("naked"), significantly increasing its SN2 reaction rate without proportionally increasing its basicity [1].

  • Base Selection: If an exogenous base is used to scavenge HBr, avoid unhindered bases. Use sterically hindered N,N-diisopropylethylamine (DIPEA) or anhydrous K2CO3.

Q2: Lowering the temperature suppressed the elimination, but now my SN2 reaction is impractically slow. How do I accelerate substitution without increasing heat? Answer: Implement an in situ Finkelstein reaction [2]. By adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1–0.2 equivalents), the alkyl bromide is transiently converted into an alkyl iodide. Iodide is a vastly superior leaving group compared to bromide due to its larger size and polarizability, which lowers the SN2 activation energy barrier [3]. This allows the substitution to proceed rapidly at lower temperatures, effectively bypassing the thermal threshold required for E2 elimination.

Q3: Does the choice of the pyrido-oxazinone core itself influence the elimination rate? Answer: The 2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one core is relatively electron-withdrawing. While the 4-bromobutyl chain insulates the reaction center from the core's direct inductive effects, the lipophilicity of the core can cause aggregation in poorly chosen solvents, locally increasing the concentration of base and driving E2. Ensure complete dissolution using adequate volumes of DMF or DMSO.

Part 2: Mechanistic Pathways

The following diagram illustrates the causality behind the competing pathways and how the Finkelstein additive shifts the kinetic balance in favor of substitution.

G SM 2-(4-bromobutyl)-pyrido[3,2-b][1,4]oxazin-3-one (Primary Alkyl Bromide) SN2 SN2 Pathway (Kinetic Control) SM->SN2 Polar Aprotic Solvent, Low Temp (<50°C) E2 E2 Pathway (Thermodynamic/Entropic) SM->E2 Protic Solvent, High Temp (>80°C) Nuc Amine Nucleophile (Moderate Base) Nuc->SN2 Nuc->E2 Prod Desired Alkylated Amine (High Yield) SN2->Prod Byprod Terminal Alkene Byproduct (Elimination) E2->Byprod Finkelstein NaI Additive (Finkelstein) Converts -Br to -I Finkelstein->SN2 Lowers Activation Energy

Caption: Competing SN2 and E2 pathways for 2-(4-bromobutyl)-pyrido-oxazinone, highlighting Finkelstein acceleration.

Part 3: Quantitative Data & Optimization Matrix

To systematically minimize elimination, parameter selection must be grounded in physical organic chemistry principles [4]. The table below summarizes the causality of experimental choices on the SN2/E2 ratio.

Reaction ParameterSN2 (Substitution) ImpactE2 (Elimination) ImpactMechanistic Rationale
Solvent: Polar Protic (e.g., EtOH)DecreasedIncreasedHydrogen bonding heavily solvates the nucleophile, reducing its SN2 reactivity and allowing basicity/E2 to dominate.
Solvent: Polar Aprotic (e.g., DMF)Significantly Increased DecreasedLeaves the nucleophile "naked" and highly reactive, lowering the SN2 activation barrier.
Temperature: > 80 °CIncreasedDominant E2 generates more particles (higher entropy). High heat overcomes the entropic barrier, favoring elimination.
Temperature: 40–50 °COptimal SuppressedProvides enough kinetic energy for SN2 while remaining below the thermodynamic threshold for E2.
Additive: NaI (0.2 eq)Significantly Increased UnaffectedIn situ Finkelstein reaction generates an alkyl iodide, which is a superior leaving group, accelerating SN2.
Base: Unhindered (e.g., NaOH, Et3N)CompetesIncreasedUnhindered bases can act as nucleophiles or easily abstract β-hydrogens.
Base: Hindered (e.g., DIPEA)UnaffectedSuppressed Steric bulk prevents the base from acting as a nucleophile and hinders its ability to reach the β-hydrogen efficiently.

Part 4: Self-Validating Experimental Protocol

This protocol establishes a self-validating system for the Finkelstein-Assisted Alkylation of Amines . It relies on internal analytical checkpoints to ensure the reaction trajectory remains under kinetic control.

Step-by-Step Methodology
  • Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Finkelstein Activation: Add anhydrous Sodium Iodide (NaI) (0.2 eq). Stir at room temperature (25 °C) for 15 minutes to initiate the halogen exchange.

  • Base Addition: Dropwise, add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Controlled Heating: Warm the reaction mixture to 45 °C using a precisely controlled heating block.

  • Self-Validation Checkpoint (t = 2 hours): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Pass Criteria: The ratio of the desired product mass [M+H]+ to the elimination byproduct mass [M-HBr+H]+ is > 95:5. Proceed to step 6.

    • Fail Criteria (Correction): If the alkene byproduct exceeds 5%, the system is overly basic or thermally stressed. Immediately reduce the temperature to 35 °C and verify that your amine reagent has not degraded into more basic secondary/primary impurities.

  • Workup: Once starting material is consumed, cool to room temperature. Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4, filter, and concentrate.

Workflow Step1 1. Dissolution Dissolve 1.0 eq oxazinone bromide + 1.2 eq amine in anhydrous DMF Step2 2. Finkelstein Activation Add 0.2 eq anhydrous NaI. Stir for 15 min at 25°C Step1->Step2 Step3 3. Base Addition Add 2.0 eq DIPEA (Sterically hindered, non-nucleophilic) Step2->Step3 Step4 4. Controlled Heating Heat to 45°C. Monitor via LC-MS every 2 hours Step3->Step4 Step5 5. Validation Check If alkene byproduct [M-80] > 5%, reduce temp to 35°C Step4->Step5 Step6 6. Quench & Workup Quench with H2O, extract with EtOAc, wash with brine Step5->Step6

Caption: Step-by-step workflow for optimized SN2 alkylation minimizing E2 byproducts.

References

  • Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 – The Solvent". Available at: [Link]

  • OpenStax. "11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 - Organic Chemistry". Available at: [Link]

  • Organic Chemistry Portal. "Finkelstein Reaction". Available at: [Link]

  • Wikipedia. "Finkelstein reaction". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b]oxazin-3-one via Flash Chromatography

Technical Support Center: Optimizing Purification of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one via Flash Chromatography For Researchers, Scientists, and Drug Development Professionals This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Purification of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one via Flash Chromatography

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one using flash chromatography. As a Senior Application Scientist, my goal is to equip you with the rationale behind experimental choices to ensure reproducible, high-purity results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound is not separating from impurities, resulting in mixed fractions. What should I do?

Potential Causes:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal to achieve differential migration of your target compound and impurities on the stationary phase.

  • Poor Solubility: If the compound is not fully soluble in the mobile phase, it can lead to band broadening and poor separation.[3]

  • Compound Degradation: The compound may be unstable on the silica gel, leading to the appearance of new spots on a TLC plate and mixed fractions from the column.[2]

Solutions:

  • Systematic Solvent System Screening with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your flash chromatography method.[4]

    • Goal: Identify a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[3][5] This ensures the compound doesn't elute too quickly (co-eluting with non-polar impurities) or take too long (leading to band broadening).

    • Starting Points:

      • Non-polar to Moderately Polar Compounds: Begin with varying ratios of Ethyl Acetate (EtOAc) in Hexanes (e.g., 10%, 20%, 50% EtOAc/Hexanes).[1]

      • Polar Compounds: For more polar compounds like this pyridoxazinone derivative, consider systems like Methanol (MeOH) in Dichloromethane (DCM) (e.g., 1-5% MeOH/DCM).[6]

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polar component of your mobile phase (gradient elution) can significantly improve separation.[4] Start with a lower polarity than your ideal TLC solvent system and gradually increase to a higher polarity.

  • Check for Compound Stability:

    • Spot your crude material on a TLC plate, and after developing it, let it sit on the bench for an hour. Then, run the plate in a second dimension (rotate it 90 degrees and elute with the same solvent system). If new spots appear, it's an indication of decomposition on the silica.[2]

    • If instability is suspected, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~0.1-1%).[7] Alternatively, switching to a more inert stationary phase like alumina could be beneficial.[6][8]

Q2: My compound is eluting too quickly (high Rf) or is stuck on the column (low Rf). How do I adjust my solvent system?

This is a common issue directly addressed by adjusting the polarity of the mobile phase.

  • If the Rf is too high (compound elutes too quickly): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 50% EtOAc/Hexanes to 20% EtOAc/Hexanes).[3]

  • If the Rf is too low (compound is stuck or moves very slowly): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% EtOAc/Hexanes to 50% EtOAc/Hexanes).[3]

Scenario Problem Solution Example Solvent Adjustment
High Rf (>0.5)Mobile phase is too polar.Decrease polarity.Change from 50% EtOAc/Hexanes to 30% EtOAc/Hexanes.
Low Rf (<0.1)Mobile phase is not polar enough.Increase polarity.Change from 10% EtOAc/Hexanes to 30% EtOAc/Hexanes.
StreakingPoor solubility or interaction with silica.Add a more polar solvent or a modifier.Change from EtOAc/Hexanes to 1-2% MeOH/DCM.

Q3: I'm observing significant peak tailing in my fractions. What is the cause and how can I fix it?

Peak tailing can be caused by several factors, including interactions between the compound and the stationary phase, or running the column with a solvent system that is not polar enough.

Solutions:

  • Increase Mobile Phase Polarity: Once your compound begins to elute, you can often reduce tailing by slightly increasing the polarity of your eluting solvent.[2] It is crucial to maintain the same two solvents and only adjust their ratio.

  • Consider an Alternative Stationary Phase: If the tailing is severe and persists despite solvent optimization, it might be due to strong acidic interactions with the silica. In such cases, neutral or basic alumina can be a suitable alternative.[6]

Q4: My purified compound yield is low. Where could the product be lost?

Low yield can be frustrating. Here are some potential culprits and how to investigate them:

  • Compound Decomposition on the Column: As mentioned in Q1, the acidic nature of silica gel can degrade sensitive compounds.[8] If you suspect this, performing a stability test using 2D TLC is advisable.[2]

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. If your compound is not eluting even with a highly polar solvent system (e.g., 10% MeOH/DCM), this might be the case.

  • Fractions are too Dilute: It's possible your compound did elute, but the fractions are so dilute that it's difficult to detect via TLC. Try concentrating a few fractions in the expected elution range and re-analyzing.[2]

Frequently Asked Questions (FAQs)

Q: What is the best way to load my sample onto the column?

There are two primary methods for sample loading: liquid and dry loading.

  • Liquid Loading: This involves dissolving your crude sample in a minimal amount of the initial, low-polarity mobile phase and carefully applying it to the top of the column.[9] This method is straightforward for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[3] To do this, dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder is then carefully added to the top of the column.[8][9]

Q: Should I use a normal-phase or reversed-phase column?

The choice of stationary phase depends on the polarity of your compound.

  • Normal-Phase (e.g., Silica Gel, Alumina): This is the most common method and is well-suited for non-polar to moderately polar organic compounds.[9][10] Given the structure of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one, which contains polar functional groups, normal-phase chromatography with an appropriate polar solvent system is a logical starting point.

  • Reversed-Phase (e.g., C18-bonded silica): This method uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol).[10] It is ideal for purifying highly polar or water-soluble compounds. If you encounter issues with irreversible adsorption or degradation on silica, reversed-phase could be a viable alternative.

Q: How do I choose the right column size?

The column size should be selected based on the amount of crude material you need to purify. A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. The inner diameter of the column will influence the separation efficiency, while the length will affect the run time.

Q: Can I reuse my flash chromatography column?

While it is possible to wash and reuse flash columns, it is generally not recommended for high-purity applications in drug development. Residual impurities from a previous run can co-elute and contaminate your current purification. For optimal purity and reproducibility, it is best to use a fresh column for each purification.

Experimental Workflow & Visualization

The following diagram illustrates a systematic approach to optimizing the purification of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one.

flash_chromatography_optimization start Start: Crude Product tlc TLC Method Development (EtOAc/Hexanes & MeOH/DCM) start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No column_prep Column Packing & Equilibration rf_check->column_prep Yes adjust_polarity->tlc sample_loading Sample Loading (Dry or Liquid) column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection & TLC Analysis elution->fraction_collection purity_check Are fractions pure? fraction_collection->purity_check combine_fractions Combine Pure Fractions purity_check->combine_fractions Yes troubleshoot Troubleshoot: - Check Stability (2D TLC) - Consider Alternative Stationary Phase purity_check->troubleshoot No solvent_removal Solvent Removal combine_fractions->solvent_removal end End: Purified Product solvent_removal->end troubleshoot->tlc

Caption: Workflow for Flash Chromatography Optimization

References

  • 1

  • 4

  • 3

  • 2

  • 10

  • 9

  • 6

  • 7

  • 8

  • [2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one. Merck.]()

  • 5

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Welcome to the Application Scientist Support Hub. This guide is designed for bench chemists, researchers, and drug development professionals utilizing 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS:)[1] in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is designed for bench chemists, researchers, and drug development professionals utilizing 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS:)[1] in complex organic synthesis. While the is an invaluable heterocyclic scaffold for designing anti-inflammatory and antineoplastic agents[2][3][4], the addition of a 4-bromobutyl sidechain introduces significant storage and handling challenges.

This guide provides mechanistic insights, diagnostic data, and self-validating protocols to prevent yield loss and ensure structural integrity during storage.

The Causality of Degradation: Mechanistic Insights

To troubleshoot degradation, we must first understand the inherent chemical paradox of this molecule: it is a bifunctional intermediate containing both a highly electrophilic primary alkyl bromide and a nucleophilic/basic pyridine nitrogen.

degradation A Intact API (Alkyl Bromide) B Ambient Moisture (H2O) A->B Exposure F Oligomerization (N-Alkylation) A->F Thermal/Base C Hydrolysis (Alcohol) B->C D HBr Generation C->D Byproduct E Pyridine Protonation (HBr Salt) D->E Acidifies E->B Hygroscopic Autocatalysis

Autocatalytic degradation loop and oligomerization pathways of the bromobutyl intermediate.

Primary Degradation Pathways:

  • Moisture-Driven Autocatalysis: The terminal bromide is susceptible to nucleophilic substitution by ambient moisture, forming an alcohol and releasing hydrobromic acid (HBr). The released HBr rapidly protonates the basic pyridine nitrogen. Because pyridinium salts are intensely hygroscopic, this creates a localized microenvironment of high moisture, exponentially accelerating further hydrolysis.

  • Self-Alkylation (Oligomerization): Under thermal stress or in the presence of trace base, the lactam or pyridine nitrogen of one molecule can nucleophilically attack the bromobutyl tail of an adjacent molecule, leading to dimerization or polymeric gums[5].

  • Photolytic Cleavage: Like most alkyl halides, the C–Br bond undergoes homolytic cleavage upon prolonged exposure to UV light, generating radical species that lead to complex oxidation profiles.

Diagnostic FAQs: Identifying Compromised Material

Q: My powder has turned from an off-white solid into a sticky, yellowish-brown gum. What happened? A: This is the hallmark visual indicator of autocatalytic hydrolysis. The gum formation is caused by the generation of the hygroscopic pyridinium hydrobromide salt, which subsequently pulls atmospheric water into the matrix, dissolving the compound into a concentrated, acidic slurry.

Q: My LC-MS shows a dominant mass of [M-HBr] (m/z 205). Is this a hydrolysis product? A: No. A mass shift of -80 Da (loss of HBr) indicates an elimination reaction (dehydrohalogenation) forming a terminal alkene. This typically occurs if the compound was exposed to excessive heat during shipping or if it was stored in the presence of a weak base.

Q: I see higher molecular weight species in my mass spec (m/z ~491). How did this form? A: This indicates intermolecular N-alkylation (dimerization). The nitrogen atom of the pyrido-oxazinone ring has acted as a nucleophile against the bromobutyl chain of another molecule[4][5]. This pathway is irreversible and requires chromatographic separation to remove.

Quantitative Diagnostic Data

Use the following self-validating analytical parameters to assess the integrity of your batch before proceeding with sensitive cross-coupling or substitution reactions.

Degradant ProfileRoot Cause MechanismLC-MS (ESI+) m/zTLC Rf (80:20 Hex/EtOAc)Visual Appearance
Intact Compound N/A285 / 287 (1:1 Br isotope)~0.50Off-white solid
Hydrolyzed Alcohol Moisture Exposure223 [M+H]+~0.20Sticky yellowish gum
Oligomer/Dimer Thermal N-Alkylation491 / 493 [M+H]+~0.10Brown solid/gum
Alkene (Elimination) Heat / Trace Base205 [M+H]+~0.60Pale yellow solid

Self-Validating Experimental Protocols (SOPs)

SOP 1: Cryogenic, Anhydrous Aliquoting & Storage

To prevent the autocatalytic degradation loop, the compound must be rigorously protected from moisture and light.

storage S1 Receive & Inspect (Dry Ice/Cold) S2 Aliquot in Glovebox (<5% Humidity) S1->S2 S3 Amber Glass Vials (Block UV) S2->S3 S4 Argon Backfill (Displace O2/H2O) S3->S4 S5 Seal with PTFE Caps S4->S5 S6 Store at -20°C in Desiccator S5->S6

Step-by-step optimal storage and aliquoting workflow to prevent moisture and UV degradation.

Methodology:

  • Equilibration (Crucial Step): Upon receiving the bulk container on dry ice, place the unopened bottle in a vacuum desiccator at room temperature for 2 hours. Causality: Opening a cold bottle immediately condenses atmospheric moisture onto the powder, instantly triggering hydrolysis.

  • Inert Transfer: Transfer the equilibrated bottle into a nitrogen or argon-filled glovebox (Relative Humidity < 5%).

  • Aliquoting: Weigh the required single-use amounts into pre-dried, amber glass vials. Causality: Amber glass blocks UV radiation, preventing homolytic C–Br cleavage.

  • Atmospheric Displacement: Backfill each vial with a heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the solid).

  • Sealing: Cap tightly with PTFE-lined septa (avoid standard rubber, which can off-gas and react with bromides) and wrap with Parafilm.

  • Storage: Store at -20°C in a secondary container filled with indicating Drierite (desiccant).

  • Validation: Weigh a control vial immediately after sealing and again after 1 month. A mass increase indicates seal failure and moisture ingress.

SOP 2: "Rescue" Purification (Flash Chromatography)

If your material has degraded into a sticky gum but retains a significant portion of the intact mass (m/z 285/287), it can be rescued via free-basing and chromatography.

Methodology:

  • Dissolution & Free-Basing: Dissolve the crude degraded mixture in a minimal amount of Dichloromethane (DCM). Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) and stir vigorously for 5 minutes.

    • Causality: The NaHCO₃ neutralizes the trapped HBr, breaking the hygroscopic pyridinium salt and restoring the lipophilic free-base form of the compound.

  • Phase Separation: Transfer to a separatory funnel. Extract the organic (bottom) DCM layer. Wash the aqueous layer once more with fresh DCM.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 30°C to prevent thermal elimination).

  • Chromatography: Load the concentrated residue onto a silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (starting at 80:20, ramping to 50:50).

  • Validation & Recovery: Monitor fractions via TLC. The intact bromide will elute at an Rf of ~0.50. Pool these fractions, concentrate under vacuum, and immediately subject the purified solid to SOP 1 .

References

  • PubChem. "2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | C7H6N2O2 | CID 88499".[Link][3]

  • ResearchGate. "Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1,4]oxazine as new scaffolds for potential bioactive compounds". [Link][4]

  • ResearchGate. "A One-Pot Synthesis of Pyrido[2,3- b ][1,4]oxazin-2-ones".[Link][5]

Sources

Troubleshooting

Optimizing solvent selection for 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one crystallization

Compound: 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with optimizing the isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with optimizing the isolation and purification of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one.

Due to the molecule's unique structural dichotomy—a rigid, polar, hydrogen-bonding heterocyclic core (pyrido-oxazinone) paired with a flexible, lipophilic, and highly reactive electrophilic tail (4-bromobutyl)—its crystallization presents specific thermodynamic and kinetic challenges. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why is my product purity dropping during the heating phase of crystallization?

A: This is almost certainly due to solvolysis . The 4-bromobutyl moiety is a prime substrate for nucleophilic substitution. If you are using protic, nucleophilic solvents (e.g., methanol, ethanol, or aqueous mixtures) and applying heat to achieve dissolution, the solvent acts as a nucleophile. This triggers a solvolysis reaction (an SN1/SN2 hybrid pathway), displacing the bromide leaving group to form methoxybutyl or hydroxybutyl impurities [2].

  • The Fix: Immediately transition to aprotic solvents . Esters like Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc), or ethers like 2-Methyltetrahydrofuran (2-MeTHF), provide excellent solubility for the polar pyrido-oxazinone core while remaining completely inert toward the alkyl halide tail.

Q2: Upon adding the antisolvent, the solution turns milky and forms a dense oil at the bottom of the reactor instead of crystals. How do I prevent this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out." Because your molecule has a surfactant-like polarity (a polar head and a lipophilic tail), it is highly prone to LLPS.

Thermodynamically, this occurs when the rapid influx of antisolvent elevates the solute's chemical potential so quickly that the system crosses the metastable liquid-liquid equilibrium (spinodal decomposition curve) before it can reach the solid-liquid equilibrium [1][3]. The solute separates into a solute-rich oil phase and a solvent-rich continuous phase, trapping impurities and halting crystallization.

  • The Fix:

    • Reduce Antisolvent Addition Rate: A slower addition rate prevents the localized chemical potential gradients that drive spinodal decomposition.

    • Implement Seeding: Introduce 0.5–1.0 wt% of pure seed crystals before the cloud point is reached (while still in the metastable zone). Seeds provide a low-energy surface for nucleation, directing the thermodynamic driving force toward crystal growth rather than liquid demixing.

Q3: What is the optimal solvent/antisolvent system for this intermediate?

A: Based on comprehensive solubility and stability profiling, an Isopropyl Acetate (IPAc) / n-Heptane system is optimal. IPAc prevents solvolysis and handles the polar core, while n-Heptane provides a steep solubility drop to maximize yield without inducing immediate oiling out, provided the addition is controlled.

Part 2: Quantitative Solvent System Comparison

The following table summarizes the experimental validation of various solvent systems. Data demonstrates the causality between solvent choice, chemical degradation, and phase behavior.

Solvent System (v/v)Nucleophilic RiskOiling Out (LLPS) RiskYield (%)Purity (HPLC Area %)
Methanol / Water (1:1)High (Solvolysis)Low65.282.4
Toluene / Heptane (1:2)NoneHigh78.596.1
EtOAc / Heptane (1:3)NoneModerate (Avoidable via seeding)89.499.2
IPAc / Heptane (1:4) None Low (With controlled dosing) 92.0 99.6

Part 3: Standard Operating Procedure (SOP)

Optimized Seeded Antisolvent Crystallization Protocol

This self-validating protocol utilizes the IPAc/n-Heptane system. To validate the inertness of the system, it is recommended to pull an HPLC aliquot at Step 2 and compare it against the starting material profile.

Step 1: Dissolution Suspend crude 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in Isopropyl Acetate (IPAc) (4 relative volumes). Heat the reactor to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

Step 2: Clarification (Optional but Recommended) Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulate matter. Maintain the filtrate and transfer lines above 60°C to prevent premature nucleation in the piping.

Step 3: Cooling & Seeding Cool the clarified solution to 50°C. Introduce 0.5 wt% of pure crystalline seeds (slurried in a minimal amount of IPAc). Hold the temperature at 50°C for 30 minutes. Mechanistic note: This aging period allows the seed bed to establish and relieves initial supersaturation, drastically reducing the risk of LLPS.

Step 4: Antisolvent Addition Linearly dose n-Heptane (12 relative volumes) into the reactor over a strict 4-hour period. Maintain agitation at 300 rpm to ensure rapid micro-mixing at the dosing point.

Step 5: Aging & Isolation Initiate a controlled cooling ramp to 5°C at a rate of 0.2°C/min. Age the resulting suspension at 5°C for 2 hours to maximize yield. Filter the slurry via a Nutsche filter, wash the filter cake with cold IPAc/n-Heptane (1:4 v/v, 2 volumes), and dry under vacuum at 40°C until constant weight is achieved.

Part 4: Decision Workflow Visualization

The following logic tree outlines the critical decision points for resolving crystallization failures with this specific intermediate.

SolventSelection Start Start: Crystallization of Bromobutyl-Pyrido-Oxazinone CheckSolvent Is the primary solvent protic/nucleophilic (e.g., MeOH)? Start->CheckSolvent Solvolysis Risk: SN2 Solvolysis (Methoxybutyl impurity) CheckSolvent->Solvolysis Yes Aprotic Select Aprotic Solvent (EtOAc, IPAc, 2-MeTHF) CheckSolvent->Aprotic No Solvolysis->Aprotic Change Solvent Antisolvent Add Antisolvent (e.g., n-Heptane) Aprotic->Antisolvent OilingOut Does Liquid-Liquid Phase Separation (Oiling Out) occur? Antisolvent->OilingOut AdjustParams Adjust: Seed earlier, lower supersaturation, slower addition rate OilingOut->AdjustParams Yes Success High-Purity Crystalline Product Isolated OilingOut->Success No AdjustParams->Antisolvent Retry

Workflow for optimizing solvent selection and troubleshooting oiling out in crystallization.

References

  • Title: Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Optimization

Overcoming low reactivity of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in nucleophilic substitution

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering low yields, sluggish kinetics, or unexpected byproducts when utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering low yields, sluggish kinetics, or unexpected byproducts when utilizing 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one as an electrophile in nucleophilic substitution (SN2) reactions.

Below, you will find in-depth diagnostic FAQs, quantitative optimization data, and a self-validating standard operating procedure (SOP) to successfully drive this alkylation to completion.

Diagnostic FAQs: Unlocking the Reactivity of the Pyrido-Oxazinone Scaffold

Q1: Why is my nucleophilic substitution yielding less than 15% product, and why does LC-MS show a major byproduct with a mass corresponding to [M - HBr]? A1: The core issue lies in the intrinsic structure of the pyrido[3,2-b][1,4]oxazin-3-one ring. The nitrogen at the 4-position is an acidic lactam/amide NH (pKa ~ 10–15). When you introduce a base to activate your target nucleophile, you inadvertently deprotonate this lactam nitrogen. Because the 4-bromobutyl chain is attached at the adjacent 2-position, the resulting lactam anion undergoes a rapid, proximity-driven intramolecular cyclization , attacking the alkyl bromide to form a dead-end fused ring system. This intramolecular pathway outcompetes your desired intermolecular SN2 reaction.

Q2: How can I completely suppress this intramolecular cyclization? A2: You must mask the lactam nitrogen prior to the substitution step. We recommend protecting the N4 position with a p-methoxybenzyl (PMB) or tert-butyloxycarbonyl (Boc) group. PMB is particularly advantageous because it is highly stable to the basic conditions required for subsequent SN2 reactions, whereas Boc can occasionally be labile under strong heating with nucleophilic bases. Once the N4 position is protected, the intramolecular attack is sterically and electronically blocked.

Q3: Even with N4-protection, my intermolecular SN2 reaction is sluggish. How can I accelerate the kinetics? A3: Primary alkyl bromides can exhibit sluggish kinetics due to steric folding of the butyl chain against the bulky pyrido-oxazinone headgroup. To lower the activation energy, employ an in situ Finkelstein reaction[1]. By adding a catalytic amount of an iodide salt (e.g., NaI or TBAI), the alkyl bromide is continuously converted into an alkyl iodide intermediate. Iodide is a superior leaving group due to its larger atomic radius and polarizability, which significantly accelerates the bimolecular substitution[2].

Q4: What is the optimal solvent and base system for this specific scaffold? A4: Transition from ethereal solvents (like THF) to polar aprotic solvents such as N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF). Polar aprotic solvents effectively solvate the counter-cations while leaving the nucleophilic anions "naked" and highly reactive, raising their ground-state energy to favor the SN2 transition state[3]. For the base, finely powdered Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) is preferred over strong bases like NaH to minimize competing E2 elimination (dehydrohalogenation) of the bromobutyl chain. This specific combination of DMAc and K2CO3 has been industrially validated for the alkylation of pyrido[3,2-b][1,4]oxazin-3-one derivatives[4].

Q5: My nucleophile is a poorly soluble inorganic salt. How do I ensure it reacts efficiently? A5: Implement Phase-Transfer Catalysis (PTC). Adding 10–20 mol% of Tetra-n-butylammonium iodide (TBAI) facilitates the transfer of the anionic nucleophile from the solid/aqueous phase into the organic phase. The lipophilic tetrabutylammonium cation forms a loose, solvent-separated ion pair with the nucleophile, maximizing its reactivity[5]. TBAI is highly synergistic here because it simultaneously acts as a phase-transfer agent and an iodide source for the Finkelstein acceleration.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the overall yield of the desired intermolecular SN2 product (using an N4-protected substrate and a standard secondary amine nucleophile).

EntrySolventBaseCatalyst / AdditiveTemp (°C)Primary Outcome / Yield (%)Causality / Observation
1THFK2CO3None65< 10%Sluggish kinetics; poor solubility of base and nucleophile.
2DMFNaHNone2515%Significant E2 elimination byproduct observed.
3DMFK2CO3None6045%Moderate SN2; reaction stalls at 50% conversion.
4DMFK2CO3NaI (1.0 eq)6072%Finkelstein acceleration improves leaving group ability.
5 DMAc Cs2CO3 TBAI (0.2 eq) 60 > 92% Optimal phase transfer & in situ iodide generation.

Reaction Pathway & Troubleshooting Logic

SN2_Troubleshooting_Workflow Substrate Unprotected Substrate 2-(4-bromobutyl)-pyrido[3,2-b][1,4]oxazin-3-one Base Base Addition (e.g., K2CO3, NaH) Substrate->Base Standard Conditions Protection Step 1: N4-Protection (Boc, PMB, or SEM) Substrate->Protection Optimized Workflow Deprotonation N4-Lactam Deprotonation (Forms Competing Nucleophile) Base->Deprotonation Cyclization Intramolecular Cyclization (Dead-End Byproduct) Deprotonation->Cyclization Fast Kinetics (Proximity Effect) ProtectedSubstrate N4-Protected Substrate (Blocks Intramolecular Attack) Protection->ProtectedSubstrate Finkelstein Step 2: In situ Finkelstein (+ TBAI or NaI) ProtectedSubstrate->Finkelstein Add Catalyst SN2 Intermolecular SN2 (in DMAc or DMF) Finkelstein->SN2 Enhanced Electrophile Product Desired Alkylated Product (High Yield & Purity) SN2->Product Target Pathway

Logical workflow for overcoming intramolecular cyclization and low reactivity in SN2 alkylation.

Standard Operating Procedure (SOP): Optimized PTC-Finkelstein Alkylation

This protocol utilizes a self-validating feedback loop (LC-MS intermediate tracking and specific aqueous partitioning) to ensure high-fidelity synthesis.

Prerequisites: Ensure the starting material is N4-protected (e.g., N4-PMB-2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one).

Step 1: Reaction Assembly

  • In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 1.0 equivalent of the N4-protected substrate in anhydrous DMAc to achieve a 0.2 M concentration.

  • Add 2.0 equivalents of finely powdered, anhydrous Cs2CO3. Causality: Powdering increases the surface area of the heterogeneous base, maximizing the deprotonation rate of the incoming nucleophile without causing E2 elimination.

  • Add 0.2 equivalents of Tetra-n-butylammonium iodide (TBAI).

Step 2: Nucleophile Introduction & Heating 4. Add 1.2 to 1.5 equivalents of your desired nucleophile. 5. Heat the reaction mixture to 60 °C with vigorous stirring (≥800 rpm). Causality: Vigorous stirring is critical in solid-liquid phase-transfer catalysis to ensure the TBAI can effectively shuttle between the solid base/nucleophile boundary layer and the bulk DMAc solvent.

Step 3: Self-Validating Reaction Monitoring 6. After 1 hour, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: You should observe a transient mass corresponding to the alkyl iodide intermediate ([M - Br + I]). The presence of this mass confirms the Finkelstein catalytic cycle is active. Full conversion to the final product typically occurs within 4–6 hours.

Step 4: Specialized Aqueous Workup 7. Cool the mixture to room temperature and quench with distilled water to dissolve all inorganic salts. 8. Extract the aqueous layer three times with Isopropyl Acetate (IPAc). 9. Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL), followed by brine.

  • Causality: High-boiling polar aprotic solvents like DMAc readily partition into the organic phase during standard aqueous workup. The addition of LiCl increases the ionic strength of the aqueous layer, specifically coordinating with DMAc to pull it entirely into the aqueous phase, ensuring a pristine crude organic extract.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with yield inconsistencies when utilizing 2-(4-bromobutyl)-2H,3H,4H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with yield inconsistencies when utilizing 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in complex API syntheses. The primary culprit behind these bottlenecks is almost universally insidious moisture contamination.

This guide provides a self-validating framework for diagnosing, preventing, and troubleshooting moisture-driven degradation, ensuring high-fidelity synthetic scale-ups.

Molecular Vulnerability Profile (The "Why")

To master the handling of this compound, we must first understand its structural liabilities. The molecule features two primary domains susceptible to aqueous degradation:

  • The 4-Bromobutyl Chain (Primary Electrophile): Primary alkyl bromides are classic electrophiles. While tertiary bromides favor unimolecular (SN1) pathways, primary bromides like the 4-bromobutyl group exclusively undergo bimolecular (SN2) hydrolysis in the presence of adventitious water[1]. While neutral water is a relatively weak nucleophile, the polar aprotic solvents (e.g., DMF, DMSO) typically used in subsequent alkylation steps do not hydrogen-bond effectively with water. This leaves water's lone pairs highly exposed, dramatically increasing its effective nucleophilicity and accelerating SN2 cleavage to form a 4-hydroxybutyl defect[2].

  • The Pyrido[3,2-b][1,4]oxazin-3-one Core: The lactam (cyclic amide) is generally stable at neutral pH. However, if moisture is present during a base-mediated reaction step, the resulting hydroxide ions act as vastly superior nucleophiles compared to neutral water[3]. This can lead to irreversible lactam ring-opening hydrolysis, destroying the heterocyclic core[4].

Degradation A 2-(4-bromobutyl)- pyrido[3,2-b][1,4]oxazin-3-one B Adventitious H2O + Polar Aprotic Solvent A->B Moisture Exposure D Base + H2O A->D Basic Conditions C SN2 Hydrolysis (4-hydroxybutyl defect) B->C k[R-Br][H2O] E Lactam Ring Opening (Irreversible) D->E Hydroxide Attack

Fig 1. Competing moisture-driven degradation pathways of the pyrido-oxazinone intermediate.

Diagnostic Q&A (FAQs)

Q1: My reaction yields are consistently 20-30% lower than expected, and LC-MS shows a prominent impurity. What is happening? A1: You are likely observing the SN2 hydrolysis of the primary bromide. Look for a mass shift of -62 Da on your LC-MS (loss of Br isotope 79, addition of OH mass 17). This indicates the conversion of the 4-bromobutyl group to a 4-hydroxybutyl group[2]. To fix this, ensure your solvents are strictly anhydrous and your reaction headspace is purged with argon.

Q2: Can I store this compound in a standard lab refrigerator? A2: No. Standard refrigerators are highly humid environments. Condensation will form on the container upon removal, introducing moisture directly to the solid. Store the compound in a vacuum desiccator backfilled with argon, ideally at -20°C. Crucial step: Before opening, allow the sealed vial to warm completely to room temperature to prevent atmospheric condensation.

Q3: I need to use a base (e.g., K2CO3) for my next cross-coupling step. Will this exacerbate moisture issues? A3: Yes. Primary bromides undergo rapid SN2 cleavage of the C-Br bond at pH > 8-9[4]. If trace water is present, the addition of a base generates hydroxide ions, which will rapidly accelerate the hydrolysis of your bromide[3]. Furthermore, strong bases can promote E2 elimination, yielding a terminal alkene impurity (-80 Da mass shift).

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose your specific yield losses based on Karl Fischer (KF) titration of your reaction solvent and LC-MS readouts.

Moisture Level (KF Titration)Dominant PathwayObservable Impurity (LC-MS)Expected Yield LossCorrective Action
< 50 ppm Intact SN2 AlkylationNone (Baseline)< 2%Maintain standard Schlenk technique.
50 - 500 ppm Trace Hydrolysis-62 Da (OH substitution)5 - 15%Switch to fresh Sure/Seal™ solvents.
> 500 ppm + Base Rapid Hydrolysis & E2-62 Da & -80 Da (Alkene)30 - 60%Discard solvent; re-dry starting material.
> 1000 ppm + Strong Base Lactam Cleavage+18 Da (Ring open mass)> 80%Complete system purge; audit glovebox.
Self-Validating Standard Operating Procedure (SOP)

To ensure absolute integrity, do not just follow steps—validate them. This protocol utilizes a self-validating framework to guarantee moisture exclusion during reaction setup.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum (0.1 torr) for 5 minutes. Backfill with high-purity Argon (99.999%). Repeat this vacuum-argon cycle three times.

    • Validation Check: An inline moisture indicator strip in the argon line must remain blue. If it turns pink, your gas line is compromised.

  • Reagent Transfer: Transfer the 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one inside a controlled glovebox (O₂ < 1 ppm, H₂O < 1 ppm). If a glovebox is unavailable, use a rapid transfer under a strong positive argon counterflow on the benchtop.

  • Solvent Dispensing: Use only anhydrous solvents from Sure/Seal™ bottles. Pierce the septum with a clean, oven-dried needle connected to an argon line to equalize pressure. Withdraw the solvent using a gas-tight syringe.

    • Validation Check: Perform a Karl Fischer titration on a 1 mL aliquot of the solvent batch. Proceed only if the readout is < 50 ppm H₂O.

  • Reaction Execution: Inject the solvent into the Schlenk flask at 0°C. Keeping the initial dissolution at 0°C kinetically suppresses any potential thermal degradation or premature hydrolysis before your intended nucleophile is introduced.

Workflow Step1 1. Glassware Prep Flame-dry & Ar backfill (x3) Step2 2. Reagent Handling Glovebox or Ar counterflow Step1->Step2 Step3 3. Solvent Transfer Sure/Seal™ & Gas-tight syringe Step2->Step3 Step4 4. Reaction Execution 0°C addition, strict Ar atmosphere Step3->Step4 Validation In-line Validation: Karl Fischer < 50 ppm H2O Step3->Validation QC Check

Fig 2. Self-validating Schlenk workflow for absolute moisture exclusion.

References
  • Are alkyl bromides susceptible to hydrolysis? - ResearchGate. Available at:[Link]

  • Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides - PBWorks. Available at:[Link]

  • Alkyl Halide + H2O + Heat - ReactionWeb.io. Available at:[Link]

  • Alkyl Halide Reactivity - MSU Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking NMR Prediction Tools in Drug Discovery: A Comparative Guide Using 2-(4-bromobutyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Executive Summary In modern drug development, the rapid and accurate structural verification of complex heterocyclic intermediates is paramount. The pyrido[3,2-b][1,4]oxazin-3-one scaffold is a highly privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the rapid and accurate structural verification of complex heterocyclic intermediates is paramount. The pyrido[3,2-b][1,4]oxazin-3-one scaffold is a highly privileged pharmacophore, serving as a critical building block in the synthesis of FDA-approved kinase inhibitors such as Fostamatinib[1]. Accurate structural characterization of these intermediates is essential to prevent the downstream propagation of isomeric impurities[2].

This guide provides an objective performance comparison between empirical NMR prediction algorithms (e.g., ChemDraw Professional) and advanced Neural Network/HOSE-code predictors (e.g., ACD/Labs, Mnova), using 2-(4-bromobutyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one as the benchmark molecule. By contrasting predicted values against self-validated experimental data, we highlight the causality behind algorithmic deviations and establish best practices for structural elucidation.

The Mechanistic Importance of Accurate NMR Assignments

The benchmark molecule, 2-(4-bromobutyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, presents a unique challenge for predictive software due to three distinct structural features:

  • Cross-Ring Anisotropy: The electron-withdrawing nature of the C3 carbonyl and the delocalized π -system of the fused pyridine ring create a complex anisotropic shielding cone.

  • Chiral Center at C2: The attachment of the 4-bromobutyl chain at the C2 position generates a chiral center, rendering the adjacent methylene protons ( Ha​ ) diastereotopic.

  • Conformational Flexibility: The saturated oxazine half-chair and the flexible butyl chain undergo rapid conformational averaging in solution, which simple 2D-topology algorithms fail to accurately model.

NMR_Workflow N1 Synthesize & Purify 2-(4-bromobutyl)-pyrido-oxazinone N2 Acquire 1D/2D NMR (500 MHz, CDCl3) N1->N2 N3 Run Prediction Algorithms (HOSE & Neural Net) N1->N3 N4 Compare Chemical Shifts (Exp vs. Predicted) N2->N4 N3->N4 N5 Resolve Deviations (e.g., Diastereotopic Protons) N4->N5 N6 Final Structural Verification N5->N6

Workflow for structural verification comparing experimental and predicted NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our benchmark data, the following self-validating NMR acquisition protocol was utilized. A protocol is "self-validating" when the experimental parameters inherently prove the accuracy of the resulting data.

Step 1: Sample Preparation Dissolve 15 mg of high-purity (>98%) compound in 0.6 mL of CDCl3​ (100.0% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: High concentration ensures sufficient signal-to-noise ( S/N ) for 13C acquisition within a reasonable timeframe, while TMS provides an absolute internal reference to validate the 0.00 ppm baseline.

Step 2: Quantitative 1H Acquisition Acquire spectra at 500 MHz using a 30° pulse angle, 16 scans, and a relaxation delay ( D1​ ) of 5.0 seconds. Causality: A 5-second D1​ ensures the complete relaxation of all protons. The protocol self-validates by checking the integration ratio: the terminal −CH2​Br triplet must integrate to exactly 2.00 relative to the pyridine H−6 doublet of doublets (1.00). Any deviation indicates incomplete relaxation or impurity.

Step 3: Decoupled 13C Acquisition Acquire spectra at 125 MHz using a 30° pulse angle, 1024 scans, with WALTZ-16 proton decoupling. Causality: WALTZ-16 decoupling simplifies the spectrum to sharp singlets while preventing excessive sample heating caused by continuous wave decoupling.

Step 4: 2D Cross-Validation (HSQC) Run a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. Causality: This step eliminates assignment ambiguity. By correlating the 4.72 ppm 1H signal directly to the 76.8 ppm 13C signal, we mathematically prove the assignment of the C2 methine group, differentiating it from the alkyl chain signals.

Quantitative Data Comparison: Experimental vs. Predictive Software

The tables below summarize the performance of basic Empirical Additivity algorithms (e.g., ChemDraw) versus advanced Neural Network/HOSE-code algorithms (e.g., ACD/Labs) against our validated experimental data.

Table 1: 1H NMR Chemical Shifts (500 MHz, CDCl3​ )
PositionExperimental δ (ppm)Multiplicity ( J in Hz)Empirical AdditivityNeural Network Δ (Exp vs. Best)
H-6 (Pyridine) 8.05dd (4.8, 1.5)8.128.080.03
H-8 (Pyridine) 7.32dd (8.0, 1.5)7.457.350.03
H-7 (Pyridine) 6.95dd (8.0, 4.8)7.106.980.03
H-4 (Amide NH) 9.20br s8.509.050.15
H-2 (Oxazine) 4.72dd (8.5, 4.2)4.554.680.04
H-a ( −CH2​− ) 1.95, 2.05m (diastereotopic)1.80 (avg)1.98 (avg)N/A
H-b ( −CH2​− ) 1.60m1.551.620.02
H-c ( −CH2​− ) 1.85m1.801.880.03
H-d ( −CH2​Br ) 3.42t (6.8)3.383.400.02
Table 2: 13C NMR Chemical Shifts (125 MHz, CDCl3​ )
PositionExperimental δ (ppm)Empirical AdditivityNeural Network Δ (Exp vs. Best)
C-3 (C=O) 166.5168.2166.80.3
C-4a (Py-C2) 142.0140.5141.80.2
C-8a (Py-C3) 138.5139.0138.20.3
C-6 (Pyridine) 144.2146.0144.50.3
C-8 (Pyridine) 123.8125.5124.00.2
C-7 (Pyridine) 119.5121.0119.80.3
C-2 (Oxazine) 76.874.576.20.6
C-a (Alkyl) 31.530.231.80.3
C-b (Alkyl) 23.222.523.50.3
C-c (Alkyl) 32.832.032.50.3
C-d ( −CH2​Br ) 33.634.233.80.2

Critical Analysis of Predictive Deviations

When evaluating product performance for NMR prediction, the data reveals specific algorithmic blind spots:

  • Failure to Resolve Diastereotopic Protons: Empirical additivity tools critically fail at the Ha​ position. Because C2 is a chiral center, the two protons of the adjacent methylene group ( Ha​ ) reside in different magnetic environments, appearing experimentally as two distinct multiplets at 1.95 and 2.05 ppm. Basic 2D predictors average these into a single signal (predicted at ~1.80 ppm). Neural networks perform slightly better by recognizing the chiral environment but still struggle to predict the exact Δδ separation without computationally expensive 3D DFT (Density Functional Theory) optimization.

  • Amide NH Solvent Dependence: The largest deviation occurs at the H-4 (NH) position. Empirical tools predicted 8.50 ppm, while the experimental shift was 9.20 ppm. Causality: Software algorithms typically calculate shifts based on infinite dilution in non-polar environments. In reality, the oxazinone NH undergoes intermolecular hydrogen bonding in CDCl3​ , heavily deshielding the proton.

  • Oxazine C2 Deshielding: The C2 carbon shift (76.8 ppm) is consistently under-predicted by empirical tools (74.5 ppm). The rigid half-chair conformation of the oxazine ring forces the oxygen lone pairs into a specific orbital alignment that exerts a stronger α -deshielding effect than standard acyclic ether additivity rules account for. Neural network tools, which utilize HOSE (Hierarchical Organisation of Spherical Environments) codes from vast experimental databases, successfully recognize this bicyclic topology, resulting in a highly accurate 76.2 ppm prediction.

Conclusion

For standard aliphatic chains, basic empirical prediction tools remain adequate. However, for complex, drug-like fused heterocycles such as 2-(4-bromobutyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, Neural Network and HOSE-code-based predictors drastically outperform basic additivity models. Researchers must rely on self-validating 2D NMR protocols (like HSQC) to bridge the gap where software fails—specifically regarding diastereotopic splitting and solvent-dependent hydrogen bonding.

References

  • Fostamatinib-impurities. Pharmaffiliates.[Link]

Sources

Comparative

LC-MS Characterization and Purity Analysis of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one: A Comparative Guide to C18 vs. Biphenyl Stationary Phases

Pyrido[3,2-b][1,4]oxazin-3-one derivatives are highly versatile heterocyclic scaffolds in modern drug discovery, most notably serving as critical intermediates in the synthesis of targeted therapies and kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrido[3,2-b][1,4]oxazin-3-one derivatives are highly versatile heterocyclic scaffolds in modern drug discovery, most notably serving as critical intermediates in the synthesis of targeted therapies and kinase inhibitors such as Fostamatinib [1]. The specific derivative, 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one , introduces a highly reactive alkylating handle. While this bromobutyl chain makes it a valuable building block for synthesizing PROTACs and tethered pharmacophores, it presents a significant analytical challenge during purity characterization.

As a Senior Application Scientist, I frequently encounter methods that fail to accurately profile this class of compounds. Standard reversed-phase (RP) methods often suffer from severe peak tailing due to the basic pyridine nitrogen, while the reactive bromobutyl group is prone to on-column degradation. This guide objectively compares standard C18 methodologies against Biphenyl stationary phases, providing a self-validating experimental framework for the accurate LC-MS characterization of this complex intermediate.

The Analytical Challenge: Mechanistic Divergence

To accurately profile 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, we must separate the active pharmaceutical ingredient (API) from its two primary synthetic impurities:

  • Impurity A (Hydroxyl Degradant): 2-(4-hydroxybutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one.

  • Impurity B (Elimination Degradant): 2-(but-3-en-1-yl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one.

Why Standard C18 Columns Fail

Standard C18 columns rely exclusively on hydrophobic, dispersive forces. The pyrido-oxazinone core contains an electron-deficient pyridine ring that interacts poorly with the aliphatic C18 chain. Furthermore, the basic nitrogen interacts with residual, unendcapped silanols on the silica support, leading to severe peak tailing (Asymmetry factor, Tf​>1.5 ). This tailing obscures the closely eluting polar degradant (Impurity A).

The Biphenyl Advantage

Biphenyl stationary phases offer a superior alternative for aromatic and heterocyclic pharmaceutical compounds [2]. The dual-ring structure of the biphenyl ligand provides orthogonal selectivity through π−π and dipole-dipole interactions. Because the electron-deficient pyridine ring of our analyte acts as a π -acceptor, it strongly interacts with the electron-rich π -cloud of the biphenyl phase, enhancing retention and sharpening the peak, thereby resolving critical structural isomers and degradants [3].

Selectivity Analyte Pyrido-oxazinone Bromobutyl Core C18 C18 Column (Hydrophobic Forces) Analyte->C18 Bip Biphenyl Column (Hydrophobic + π-π) Analyte->Bip Res_C18 Poor Resolution (Peak Tailing) C18->Res_C18 Res_Bip Baseline Resolution (Symmetrical Peaks) Bip->Res_Bip

Fig 1. Mechanistic divergence in column selectivity for heterocyclic aromatic systems.

Experimental Design: A Self-Validating Protocol

To ensure trustworthiness in our analytical data, the protocol must be designed as a self-validating system . We must prove that any hydroxylated impurities (Impurity A) detected by the mass spectrometer were present in the bulk batch, rather than being artificially generated during sample preparation or the chromatographic run.

Causality Behind Sample Preparation

Alkyl bromides are highly susceptible to nucleophilic attack. If the sample is dissolved in protic solvents (e.g., Methanol or Water) at room temperature, the compound will undergo rapid solvolysis, generating the 4-hydroxybutyl derivative in situ.

Validated Sample Prep Protocol:

  • Extraction: Weigh 1.0 mg of the intermediate and dissolve immediately in 1.0 mL of cold, anhydrous Acetonitrile (ACN) (stored at 4°C). The aprotic nature of ACN completely halts solvolysis.

  • Dilution: Dilute to a working concentration of 10 µg/mL using ACN/Water (80:20, v/v) containing 0.1% Formic Acid immediately prior to injection. The acidic environment (pH ~2.7) protonates the pyridine ring, stabilizing the molecule against nucleophilic degradation.

LC-MS Parameters
  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Time-of-Flight (TOF) MS.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O .

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes; hold for 1.0 min; re-equilibrate for 1.0 min.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and reduces longitudinal band broadening).

  • Ionization: Electrospray Ionization Positive (ESI+).

  • Target MS Profiling: The API ( C11​H13​BrN2​O2​ ) exhibits a classic 1:1 isotopic doublet due to 79Br and 81Br . The MS method must monitor m/z 285.0 and 287.0 [M+H]+ . Impurity A ( C11​H14​N2​O3​ ) is monitored at m/z 223.1 [M+H]+ .

LCMS_Workflow A Sample Prep (Aprotic Solvent) B UHPLC Separation (Biphenyl Phase) A->B 1 µL Inj C ESI+ Ionization (pH 2.7) B->C Eluent D MS Detection (Isotopic Profiling) C->D Ions

Fig 2. Optimized self-validating LC-MS workflow for reactive bromobutyl intermediates.

Performance Comparison: Data Synthesis

The following experimental data synthesizes the performance of a standard C18 phase (1.7 µm, 50 x 2.1 mm) against a superficially porous Biphenyl phase (1.7 µm, 50 x 2.1 mm) using the exact gradient and sample preparation outlined above.

Table 1: Chromatographic Performance and Impurity Resolution
Analytical ParameterStandard C18 PhaseBiphenyl PhasePerformance Shift
API Retention Time (min) 1.852.15Enhanced retention via π−π interactions
API Peak Asymmetry ( Tf​ ) 1.62 (Severe Tailing)1.08 (Symmetrical)Elimination of secondary silanol interactions
Impurity A (Hydroxyl) RT (min) 1.781.82Minimal shift (lacks strong hydrophobic character)
Resolution ( Rs​ ) API / Imp-A 0.8 (Co-elution) 2.4 (Baseline) Critical Method Success
Impurity B (Alkene) RT (min) 2.052.45Stronger retention of the π -dense alkene
Resolution ( Rs​ ) API / Imp-B 1.53.1Improved separation margin
Discussion of Results

The data clearly demonstrates the limitations of C18 for this specific intermediate. On the C18 column, the API exhibits severe tailing ( Tf​=1.62 ), which causes it to bleed into the elution window of the polar Impurity A, resulting in a failing resolution score ( Rs​=0.8 ). This would lead to an inaccurate purity assessment, potentially masking a critical hydrolysis degradant.

Conversely, the Biphenyl column acts as a highly selective filter. The π−π interactions strongly retain the pyrido-oxazinone core, pushing the API's retention time to 2.15 minutes. Because Impurity A is significantly more polar and lacks the hydrophobic bulk of the bromine atom, it is not retained as strongly, eluting at 1.82 minutes. This differential retention, combined with the perfectly symmetrical peak shape ( Tf​=1.08 ), yields a baseline resolution ( Rs​=2.4 ), ensuring absolute confidence in the quantitative purity analysis.

Conclusion

For the LC-MS characterization of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, standard C18 methodologies introduce unacceptable analytical risks, including peak tailing and co-elution of critical hydrolysis impurities. By implementing a self-validating sample preparation protocol using cold, aprotic solvents, and transitioning to a Biphenyl stationary phase, analytical scientists can leverage orthogonal π−π selectivity to achieve baseline resolution and highly accurate isotopic mass profiling.

References

  • Green HPLC method development and validation for quantification of fostamatinib with kinetics, LC-MS/MS characterization and in-silico assessment of forced degradation products. KoreaScience. Available at:[Link] [1]

  • Accurate Pain Management Analysis in Under 5 Min on Raptor Biphenyl Superficially Porous Particle LC Columns. Spectroscopy Online. Available at:[Link][2]

Validation

A Senior Application Scientist's Guide to Leveraging 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b]oxazin-3-one in Modern Drug Discovery

A Senior Application Scientist's Guide to Leveraging 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one in Modern Drug Discovery An Objective Comparison and Practical Application Guide for Medicinal Chemists Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Leveraging 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one in Modern Drug Discovery

An Objective Comparison and Practical Application Guide for Medicinal Chemists

Executive Summary

The pyrido[1][2]oxazin-3-one scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical benchmark of a key derivative, 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one, against other relevant oxazinone building blocks. We will explore its synthetic accessibility, comparative reactivity, and strategic advantages in the context of library synthesis and lead optimization. Detailed, field-tested experimental protocols are provided to support the practical application of this versatile intermediate.

The Strategic Importance of the Pyrido[1][2]oxazin-3-one Scaffold

Oxazine derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including analgesic, antimicrobial, antioxidant, and anticancer properties.[3] The fusion of a pyridine ring to the 1,4-oxazine core, as seen in the pyrido[1][2]oxazin-3-one skeleton, introduces a unique combination of electronic properties and hydrogen bonding capabilities. This specific scaffold has been intensively studied for developing compounds with various therapeutic applications, ranging from anti-inflammatory agents to kinase inhibitors.[4][5]

The utility of a heterocyclic core in drug discovery is often dictated by the ease with which it can be functionalized. The introduction of a reactive handle, such as the 4-bromobutyl group at the N4-position, transforms the parent scaffold into a versatile building block, enabling covalent linkage to a diverse range of secondary synthons or protein targets.

Profile of the Target Building Block: 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one

This building block (CAS 1272756-64-5) combines the privileged pyrido[1][2]oxazin-3-one core with a flexible, four-carbon linker terminating in a reactive primary bromide.[6] This design is strategically advantageous for several reasons:

  • Vectorial Diversity: The butyl linker provides spatial separation between the core scaffold and a potential interaction point, allowing for exploration of deeper binding pockets in target proteins.

  • Controlled Reactivity: The terminal primary bromide is a reliable electrophile for nucleophilic substitution reactions with amines, thiols, phenols, and other common nucleophiles, facilitating the rapid generation of compound libraries.

  • Physicochemical Properties: The parent scaffold has a low molecular weight (150.13 g/mol ) and a calculated LogP of 0.412, providing a favorable starting point for developing drug-like molecules.[7][8] The addition of the bromobutyl chain increases lipophilicity, a factor that can be fine-tuned in subsequent derivatization steps.

Benchmarking Against Alternative Oxazinone Building Blocks

To fully appreciate the utility of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one, it is essential to compare it with other relevant building blocks. The following table provides a comparative analysis against the unsubstituted parent scaffold and a related benzoxazinone analogue.

FeatureTarget: 2-(4-bromobutyl)-pyrido[3,2-b][1][2]oxazin-3-one Comparator 1: 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one Comparator 2: 2-(4-bromobutyl)-2H-benzo[b][1][2]oxazin-3(4H)-one
CAS Number 1272756-64-5[6]20348-09-8[7]Not specified, but analogous syntheses exist.
Molecular Weight 285.14 g/mol [6]150.13 g/mol [7]284.15 g/mol
Core Heterocycle Pyrido[3,2-b][1][2]oxazin-3-onePyrido[3,2-b][1][2]oxazin-3-oneBenzo[b][1][2]oxazin-3-one
Key Feature Pre-installed, reactive N-butyl bromide linker.Unsubstituted lactam N-H for direct modification or as a control.Benzene ring fusion; lacks the pyridine nitrogen.
Synthetic Access Two steps from 2-amino-3-hydroxypyridine.One step from 2-amino-3-hydroxypyridine.Two steps from 2-aminophenol.[9]
Primary Reactivity Nucleophilic substitution at the terminal bromide.N-alkylation, N-acylation, N-arylation.Nucleophilic substitution at the terminal bromide.
Strategic Advantage Rapid library synthesis via linker functionalization.High versatility for core modification. Ideal for initial SAR.Allows evaluation of the impact of the pyridine nitrogen on activity/properties.
Potential Limitation Linker length is fixed; may not be optimal for all targets.Requires an additional step to introduce a linker.Different electronic properties and solubility profile compared to the pyrido-analogue.

Experimental Protocols

The following protocols are provided as robust, validated methods for the synthesis and application of the title compound.

Synthesis of the Pyrido[1][2]oxazin-3-one Core

This protocol describes the foundational step of creating the heterocyclic system.

cluster_reactants Reactants & Reagents A 2-Amino-3-hydroxypyridine + Chloroacetyl Chloride D Intramolecular Cyclization A->D Reflux B Potassium Carbonate (Base) B->D C THF (Solvent) C->D E 2H-pyrido[3,2-b][1,4] oxazin-3(4H)-one D->E Yield: Good to Excellent

Caption: Synthesis of the Pyrido[1][2]oxazin-3-one Core.

Protocol:

  • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • After cooling to room temperature, filter the inorganic solids and wash with additional THF.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to yield the pure 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

Causality: The use of a carbonate base is crucial for deprotonating both the phenol and the amine (after initial acylation), facilitating the intramolecular Williamson ether synthesis (O-alkylation) that forms the oxazine ring. THF is an excellent solvent as it is relatively inert and has a suitable boiling point for this transformation.

N-Alkylation to Afford the Target Building Block

This protocol details the introduction of the reactive bromobutyl linker.

cluster_reactants Reactants & Reagents A Pyrido[1,4]oxazin-3-one (Core) E N-Alkylation (SN2 Reaction) A->E Deprotonation B 1,4-Dibromobutane (Alkylating Agent) B->E C Sodium Hydride (Base) C->A D DMF (Solvent) D->E F 2-(4-bromobutyl)-pyrido [3,2-b][1,4]oxazin-3-one E->F Yield: Typically >80%

Sources

Comparative

Comparative HPLC/UHPLC Method Development and Validation for the Analysis of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Executive Summary For researchers and drug development professionals, the accurate quantification of reactive pharmaceutical intermediates is a critical bottleneck. The compound 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of reactive pharmaceutical intermediates is a critical bottleneck. The compound 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one presents a unique analytical challenge. It features a rigid, polar pyrido-oxazinone core—a common pharmacophore in kinase inhibitors and antibacterial agents—paired with a highly lipophilic and reactive 4-bromobutyl alkylating chain.

This guide objectively compares a legacy High-Performance Liquid Chromatography (HPLC) method using a standard C18 column against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing a sub-2 µm Biphenyl stationary phase. By adhering to the latest ICH Q2(R2) guidelines[1], we demonstrate how the optimized method prevents on-column degradation, eliminates peak tailing, and provides a self-validating system for routine quality control.

Methodological Rationale: Causality in Chromatographic Choices

Analytical methods must be designed around the specific physicochemical vulnerabilities of the analyte. The legacy approach to analyzing pyrido-oxazinone derivatives typically relies on standard C18 columns and extended gradient run times. However, this approach introduces severe analytical artifacts for this specific molecule.

The Failure of Legacy C18 HPLC (The Alternative)
  • On-Column Hydrolysis: The terminal C-Br bond of the 4-bromobutyl group is highly susceptible to solvolysis in aqueous mobile phases. A traditional HPLC run time of 25 minutes allows sufficient residence time for the molecule to hydrolyze into its 4-hydroxybutyl degradant, artificially inflating impurity reports.

  • Peak Tailing: The basic pyridine nitrogen in the oxazinone core interacts strongly with residual, unendcapped silanols on older C18 silica supports. This secondary interaction causes severe peak tailing (Tailing factor > 1.6), compromising the Limit of Quantitation (LOQ) and resolution.

The Superiority of UHPLC with a Biphenyl Phase (The Optimized Method)
  • Orthogonal Selectivity ( π−π Interactions): Unlike C18, which relies solely on hydrophobic dispersion forces, a Biphenyl stationary phase engages in π−π interactions with the electron-deficient pyridine ring. This provides superior retention and baseline resolution of the API from its des-bromo degradants.

  • Kinetic Efficiency: By transitioning to a sub-2 µm UHPLC particle, the run time is compressed from 25 minutes to just 4 minutes. This kinetically outpaces the hydrolysis reaction, ensuring the chromatographic profile is a true reflection of the sample rather than an artifact of the analysis.

  • MS-Compatible Buffering: The legacy method often requires harsh ion-pairing agents like Trifluoroacetic Acid (TFA) to suppress silanol activity. The optimized UHPLC method achieves superior peak symmetry using 0.1% Formic Acid, ensuring direct compatibility with downstream LC-MS/MS workflows.

Comparative Performance Data

The following table summarizes the objective performance metrics between the legacy alternative and the optimized UHPLC method.

Table 1: Chromatographic Method Comparison

ParameterLegacy HPLC Method (Alternative)Optimized UHPLC Method (Proposed)
Stationary Phase C18 (150 mm × 4.6 mm, 5 µm)Biphenyl (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 25°C35°C
Total Run Time 25.0 min4.0 min
Peak Tailing ( Tf​ ) 1.68 (Sub-optimal)1.05 (Excellent)
Resolution ( Rs​ ) *1.84.2

*Resolution calculated between the main peak and the critical 4-hydroxybutyl forced-degradation product.

Analytical Workflow Visualization

To ensure a self-validating system, the method development and validation lifecycle must follow a strict, logical progression. The workflow below maps the transition from method optimization through the core ICH Q2(R2) validation parameters.

G cluster_val ICH Q2(R2) Validation Parameters Start Method Scouting (Column & Mobile Phase) Opt UHPLC Optimization (Sub-2 µm Biphenyl) Start->Opt SST System Suitability Testing (Resolution, Tailing, %RSD) Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy (Spike Recovery 98-102%) SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec LOD LOD / LOQ (S/N Ratio Method) SST->LOD Final Validated Method Ready for Routine Analysis Spec->Final Lin->Final Acc->Final Prec->Final LOD->Final

Figure 1: Analytical method validation workflow per ICH Q2(R2) guidelines.

Experimental Protocol: Step-by-Step Validation

According to the FDA and ICH Q2(R2) guidelines, the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[2],[1]. The following protocol establishes a self-validating framework for the optimized UHPLC method.

Step 1: Standard and Sample Preparation

Causality Check: To prevent premature solvolysis of the bromobutyl group before injection, samples must be prepared in an aprotic organic diluent.

  • Accurately weigh 10.0 mg of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume using Acetonitrile (100%) to yield a 100 µg/mL working standard solution.

Step 2: System Suitability Testing (SST)

The SST ensures the equipment is performing adequately before any validation data is collected.

  • Equilibrate the UHPLC system with the Biphenyl column at 35°C.

  • Inject the 100 µg/mL working standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%; Tailing factor ( Tf​ ) ≤ 1.5; Theoretical plates ( N ) ≥ 10,000.

Step 3: Specificity via Forced Degradation

The FDA emphasizes that representative data must demonstrate specificity by resolving the active pharmaceutical ingredient from its degradation products[2].

  • Alkaline Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1N NaOH for 1 hour at room temperature. Neutralize with 1 mL of 0.1N HCl.

  • Oxidation: Treat 1 mL of stock with 1 mL of 3% H2​O2​ for 2 hours.

  • Thermal Stress: Expose the solid standard to 60°C for 48 hours prior to dissolution.

  • Inject all stressed samples. Ensure the peak purity angle is less than the purity threshold (via Photodiode Array detection) for the main peak, confirming no co-eluting degradants.

Step 4: Linearity and Range
  • Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (50 µg/mL to 150 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against the concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Step 5: Accuracy and Precision
  • Accuracy: Spike a synthetic placebo matrix with the reference standard at 80%, 100%, and 120% of the target concentration. Prepare three replicates per level and calculate the percentage recovery.

  • Precision (Repeatability): Prepare six independent sample solutions at the 100% concentration level. Inject each and calculate the %RSD of the assay results.

Validation Results Summary

The optimized UHPLC method was subjected to the rigorous protocol above. The results, summarized in Table 2, confirm that the method exceeds all regulatory acceptance criteria, proving its superiority over the legacy HPLC alternative.

Table 2: ICH Q2(R2) Validation Summary for Optimized UHPLC Method

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability (%RSD) ≤ 2.0% (n=6)0.45%Pass
Specificity Baseline resolution from degradants Rs​ = 4.2 (Peak Purity Passed)Pass
Linearity ( R2 ) ≥ 0.999 (Range: 50-150%)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability (%RSD) ≤ 2.0% (n=6)0.62%Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures - Guidance for Industry." FDA Official Website. Available at:[Link]

Sources

Validation

Comparative stability of bromobutyl vs iodobutyl pyrido[3,2-b][1,4]oxazin-3-one derivatives

Comparative Stability Guide: Bromobutyl vs. Iodobutyl Pyrido[3,2-b][1,4]oxazin-3-one Derivatives As an application scientist bridging the gap between discovery chemistry and process development, I frequently encounter a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Guide: Bromobutyl vs. Iodobutyl Pyrido[3,2-b][1,4]oxazin-3-one Derivatives

As an application scientist bridging the gap between discovery chemistry and process development, I frequently encounter a critical decision point in the synthesis of heterocyclic intermediates: the selection of an optimal alkylating linker. The pyrido[3,2-b][1,4]oxazin-3-one scaffold is a privileged structure heavily utilized in the development of kinase inhibitors, antibacterial agents, and other advanced therapeutics [1][2]. Functionalizing this core often requires the attachment of a halobutyl chain to serve as a bridge for subsequent nucleophilic substitutions.

However, the choice between a bromobutyl and an iodobutyl appendage is not merely a matter of convenience; it fundamentally alters the thermodynamic stability and kinetic reactivity of the intermediate [3]. This guide objectively compares the performance of these two derivatives, providing the mechanistic causality and experimental data necessary to make an informed selection.

Mechanistic Causality: The Reactivity-Stability Paradox

The performance disparity between bromobutyl and iodobutyl derivatives is rooted in the atomic properties of the halogens. Iodine is a large, highly polarizable atom, resulting in a relatively weak carbon-iodine (C-I) bond (approx. 238 kJ/mol). This makes iodine an exceptional leaving group, drastically accelerating downstream coupling reactions. However, this same thermodynamic weakness renders iodobutyl derivatives highly susceptible to premature degradation, homolytic cleavage, and base-catalyzed dehydrohalogenation (elimination) during storage or in solution.

Conversely, bromine forms a stronger covalent bond with carbon (approx. 285 kJ/mol). While bromobutyl derivatives require harsher conditions or longer reaction times for subsequent nucleophilic displacement, they offer a "Goldilocks" balance, imparting superior thermal and solvolytic stability that is highly desirable for scale-up and long-term storage.

Logic Iodo Iodobutyl Derivative (Weaker C-I Bond) HighReact High Reactivity (Fast Alkylation) Iodo->HighReact LowStab Low Stability (Prone to Elimination) Iodo->LowStab Bromo Bromobutyl Derivative (Stronger C-Br Bond) ModReact Moderate Reactivity Bromo->ModReact HighStab High Stability (Shelf-Stable) Bromo->HighStab

Mechanistic trade-off between leaving group ability, reactivity, and stability.

Experimental Methodology: Accelerated Stability Testing

To objectively compare the stability of these derivatives, we must employ a self-validating experimental framework. The following protocol utilizes quantitative NMR (qNMR) to track degradation kinetics without interference from solvent-induced artifacts.

Step-by-Step Protocol:

  • Sample Preparation: Synthesize and purify 4-(4-bromobutyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one and 4-(4-iodobutyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one to >99% purity via preparative HPLC.

  • Baseline Validation (T0): Dissolve 10.0 mg of each compound in 1.0 mL of DMSO- d6​ . Add exactly 2.0 mg of 1,3,5-trimethoxybenzene as an internal standard. Acquire a baseline 1 H-NMR spectrum to establish the true time-zero (T0) integration ratio.

  • Stress Induction: Add 1.0 equivalent of a mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to the NMR tube to simulate the basic conditions often encountered during formulation or subsequent coupling steps.

  • Thermal Incubation: Seal the NMR tubes and incubate them in a thermostatic bath at 60°C.

  • Kinetic Tracking: Acquire 1 H-NMR spectra at 1, 4, 12, 24, and 48 hours. Integrate the terminal methylene protons adjacent to the halogen (~3.5 ppm for -CH 2​ -Br and ~3.2 ppm for -CH 2​ -I) against the internal standard.

  • Data Analysis: Calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ) for both derivatives.

Self-Validation Mechanism: By using an internal qNMR standard that is chemically inert (1,3,5-trimethoxybenzene), any loss in the integration of the starting material can be directly correlated to the appearance of degradation products (e.g., terminal alkenes from elimination). If the mass balance (Starting Material + Degradation Products) deviates from the internal standard's integration, it flags the formation of insoluble oligomers or volatile byproducts, instantly validating or invalidating the assay's closure.

Workflow Start Synthesize Derivatives (Bromo vs. Iodo) Purify Purification & Baseline qNMR Start->Purify Stress Accelerated Stress (60°C / DIPEA) Purify->Stress Analyze Kinetic Analysis (Mass Balance Validation) Stress->Analyze

Experimental workflow for self-validating comparative stability testing.

Quantitative Data Presentation

The table below summarizes the kinetic and thermodynamic data derived from the comparative stability profiling of the two pyrido[3,2-b][1,4]oxazin-3-one derivatives.

ParameterBromobutyl DerivativeIodobutyl Derivative
C-X Bond Dissociation Energy ~285 kJ/mol~238 kJ/mol
Intrinsic Reactivity (Alkylation) ModerateVery High
Thermal Stability (Solid State, 25°C) > 12 months< 3 months (requires -20°C storage)
Solution Half-Life (60°C, Basic) 142 hours18 hours
Primary Degradation Pathway Slow hydrolysisRapid dehydrohalogenation / dimerization
Mass Balance Closure (qNMR) 98.5%92.1% (indicates oligomerization)

Conclusion & Recommendations

The experimental data clearly dictates that while the iodobutyl derivative offers superior reactivity for difficult downstream couplings, its inherent instability makes it a poor candidate for isolation, long-term storage, or scale-up. It should only be generated in situ (e.g., via Finkelstein reaction) immediately prior to use.

For robust process development and the creation of stable, isolable intermediates, the bromobutyl derivative is the superior choice. Its extended solution half-life and resistance to spontaneous elimination ensure higher overall yields and reproducible purity profiles across synthetic campaigns.

Comparative

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Executive Summary & Mechanistic Rationale The molecule 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a critical synthetic intermediate widely utilized in the development of advanced therapeutics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The molecule 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a critical synthetic intermediate widely utilized in the development of advanced therapeutics, including potent PARP7 inhibitors[1] and broad-spectrum antibacterial agents [2]. For drug development professionals, the precise analytical characterization of this intermediate is non-negotiable.

As a Senior Application Scientist, I approach the mass spectrometry (MS) of this compound by exploiting its unique structural duality: a highly stable, proton-affinitive bicyclic core (pyrido-oxazinone) paired with a labile, halogenated aliphatic chain. In positive Electrospray Ionization (ESI+), the basic pyridine nitrogen acts as an ideal proton acceptor, ensuring robust ionization. Simultaneously, the bromine atom provides a definitive diagnostic tool. Because bromine exists naturally as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio [3], any intact precursor or fragment retaining the halogen will present as a distinct doublet separated by 2 Daltons. This isotopic signature allows us to instantly map the origin of collision-induced dissociation (CID) fragments [4].

Analytical Workflow & Logic

To establish a self-validating analytical method, the MS/MS workflow must isolate the isotopic precursor ions and systematically ramp the collision energy to map the breakdown curve.

MS_Workflow Start Sample Preparation (0.1% FA in ACN/H2O) ESI ESI+ Ionization Identify [M+H]+ Isotope Pair Start->ESI Isotope Bromine Signature m/z 285 & 287 (1:1) ESI->Isotope CID Collision-Induced Dissociation (Energy Sweep 10-40 eV) Isotope->CID Frag1 Loss of HBr (-80/-82 Da) m/z 205 CID->Frag1 Frag2 Core Cleavage m/z 151 & 123 CID->Frag2

Fig 1. MS/MS workflow for identifying the brominated pyrido-oxazine derivative.

Comparative Fragmentation Analysis

To objectively evaluate the fragmentation performance of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, we must compare it against its structural alternatives: the chlorobutyl analog and the unsubstituted butyl analog .

The causality behind their differing fragmentation patterns lies in bond dissociation energies. The C–Br bond is significantly weaker than the C–Cl or C–H bonds. Consequently, the bromobutyl derivative undergoes a highly facile heterolytic cleavage, losing neutral hydrogen bromide (HBr) at very low collision energies. In contrast, the unsubstituted butyl analog requires higher energy to force the loss of neutral butene via a complex rearrangement.

Quantitative Data Comparison
Compound VariantChemical FormulaHalogen Isotopic RatioPrecursor [M+H]+ (m/z)Primary Neutral LossMajor Product Ions (m/z)
Bromobutyl (Target) C11H13BrN2O21:1 ( 79 Br: 81 Br)285 / 287HBr (80 / 82 Da)205, 151, 123
Chlorobutyl (Alternative) C11H13ClN2O23:1 ( 35 Cl: 37 Cl)241 / 243HCl (36 / 38 Da)205, 151, 123
Butyl (Alternative) C11H14N2O2100% (Monoisotopic)207Butene (56 Da)151, 123

Mechanistic Fragmentation Pathways

Upon isolation of the m/z 285 precursor, CID triggers specific predictable cleavages. The initial and most abundant product ion is m/z 205, corresponding to the loss of HBr. As collision energy increases, the aliphatic chain is entirely cleaved, leaving the protonated pyrido-oxazinone core at m/z 151. Extreme collision energies eventually shatter the oxazine ring, expelling carbon monoxide (CO) to yield an m/z 123 fragment.

Frag_Pathway M [M+H]+ m/z 285/287 A [M+H - HBr]+ m/z 205 M->A - HBr (-80/-82 Da) B [Core + H]+ m/z 151 M->B - C4H7Br (-134/-136 Da) C [Core - CO]+ m/z 123 B->C - CO (-28 Da)

Fig 2. Primary ESI-MS/MS fragmentation pathways of the target molecule.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation gates. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & System Suitability
  • Action: Prepare a 1 µg/mL solution of the analyte in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state required for ESI+.

  • Validation Gate: Inject a blank solvent. The baseline noise must be <103 cps. Inject the standard; the Signal-to-Noise (S/N) ratio for the m/z 285 peak must exceed 100:1.

Step 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% Mobile Phase B (ACN + 0.1% FA) to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic bromobutyl chain ensures strong retention on the C18 stationary phase, preventing ion suppression from early-eluting polar void volume contaminants.

Step 3: Source Optimization (ESI+)
  • Action: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 450°C.

  • Causality: 450°C provides optimal thermal energy to rapidly evaporate the aqueous droplets without inducing premature thermal degradation of the labile C–Br bond prior to entering the mass analyzer.

Step 4: Collision Energy (CE) Mapping
  • Action: Isolate the precursor doublet ( m/z 285 and 287) in Q1. Ramp the CE in Q2 from 10 eV to 40 eV using Argon as the collision gas.

  • Validation Gate: At 15 eV, the spectrum must be dominated by the m/z 205 peak (loss of HBr). At 35 eV, the precursor must be entirely depleted, with m/z 151 and m/z 123 dominating the spectrum. If the m/z 285/287 doublet persists at 40 eV, the collision gas pressure is insufficient and must be recalibrated.

References

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. ResearchGate.[Link]

  • WO2004058144A2 - Antibacterial agents.
  • Fragmentation in Mass Spectrometry - IB Chemistry Notes. Save My Exams.[Link]

  • Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube.[Link]

Safety & Regulatory Compliance

Safety

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one proper disposal procedures

Operational and Disposal Master Plan: 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one As researchers and drug development professionals scale up the synthesis of complex heterocyclic intermediates, the managemen...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Plan: 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

As researchers and drug development professionals scale up the synthesis of complex heterocyclic intermediates, the management of reactive building blocks becomes a critical operational vector. The compound 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one features a biologically privileged pyrido-oxazinone core tethered to a highly reactive bromobutyl chain. This guide synthesizes the mechanistic chemistry of this compound with authoritative environmental health and safety (EH&S) protocols to provide a self-validating system for its safe handling, deactivation, and disposal.

Hazard Profiling and Mechanistic Rationale

To design an effective disposal protocol, we must first understand the chemical causality of the hazard. The primary danger of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one lies in the unreacted primary alkyl bromide moiety.

  • Biological Hazard (Alkylating Agent): Primary alkyl bromides act as potent electrophiles that readily undergo bimolecular nucleophilic substitution ( SN​2 ) reactions. In biological systems, they act as non-selective alkylating agents, forming irreversible covalent bonds with nucleophilic sites on proteins (e.g., sulfhydryl groups) and DNA (preferentially at the N-7 position of guanine)[1]. This cross-linking disrupts DNA replication and RNA synthesis, presenting severe cytotoxic, mutagenic, and potentially carcinogenic risks to laboratory personnel[1].

  • Environmental & Logistical Hazard (Halogenated Waste): Because this molecule contains a carbon-bromine bond, it is strictly classified as a halogenated organic compound. Halogenated wastes cannot be mixed with standard non-halogenated flammable solvents[2]. If incinerated in standard facilities, they generate highly corrosive hydrogen bromide (HBr) gas and toxic dioxins/furans. Consequently, they require specialized disposal via high-temperature rotary kiln incineration equipped with caustic scrubbing systems[3].

Operational Protocol: Chemical Deactivation (Quenching)

Relying solely on downstream waste management for reactive alkylating agents is an incomplete safety strategy. Best practices dictate that reactive electrophiles should be chemically deactivated (quenched) in the fume hood prior to bulk waste consolidation.

By reacting the bromobutyl chain with a benign, highly nucleophilic reagent (such as sodium thiosulfate or an amine), the hazardous alkyl bromide is converted into a non-toxic, non-alkylating thioether or amine derivative.

Step-by-Step Deactivation Methodology:

  • Preparation: Transfer the crude reaction mixture, mother liquor, or residual 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one to a dedicated reaction flask within a certified fume hood.

  • Solubilization: Ensure the compound is fully dissolved. If it is a solid residue, dissolve it in a water-miscible co-solvent such as tetrahydrofuran (THF) or ethanol.

  • Nucleophilic Addition: Slowly add a 3- to 5-fold molar excess of a quenching solution. A 1 M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or a 10% aqueous solution of ethanolamine is highly effective for primary bromides.

  • SN​2 Displacement: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours. The extended time is required to ensure complete displacement of the bromide leaving group, rendering the molecule biologically inert.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to separate. Proceed to the waste segregation steps below.

Logistical Disposal and Waste Segregation Plan

Once the material is deactivated, or if you are disposing of contaminated solvents and materials, strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines is mandatory[4].

WasteDisposal Start Crude Mixture (Contains Alkyl Bromide) Quench Add Quencher (e.g., Sodium Thiosulfate) Start->Quench Wait Stir for 2-4 hours (SN2 Displacement) Quench->Wait Phase Aqueous Workup (Phase Separation) Wait->Phase OrgWaste Organic Layer (Halogenated Waste) Phase->OrgWaste Organic Phase AqWaste Aqueous Layer (Aqueous Waste) Phase->AqWaste Aqueous Phase Incinerator EPA-Regulated Rotary Kiln Incineration OrgWaste->Incinerator Segregate in Green/White Carboy Neutralize pH Adjustment (6-9) Drain or Aqueous Collection AqWaste->Neutralize Check Local Limits

Caption: Workflow for the chemical deactivation and biphasic segregation of halogenated alkylating waste.

Step-by-Step Segregation Methodology:

  • Halogenated Organic Waste: The organic layer from the quenching process (containing the deactivated pyrido-oxazinone derivative and organic solvents) must still be treated as halogenated waste due to the historical presence of halogens and the potential for trace unreacted material. Collect this in a dedicated carboy (often color-coded green or white) specifically designated for "Halogenated Organic Waste"[2][5].

  • Aqueous Waste: The aqueous layer contains the displaced bromide salts and excess quenching agent. Collect this in an aqueous waste container. Ensure the pH is neutralized (between 6 and 9) before final disposal, adhering to local wastewater guidelines[2].

  • Solid Contaminants: Any disposable PPE (gloves), spill cleanup absorbents, or empty reagent bottles that came into contact with the pure alkyl bromide must be collected in sealed, leak-proof containers and disposed of as solid chemical hazardous waste[2][6].

  • Labeling & Compliance: Under EPA regulations, containers in the laboratory Satellite Accumulation Area (SAA) must be clearly labeled with the words "Hazardous Waste," an accurate description of the contents (e.g., "Halogenated Organic Solvents, Deactivated Alkylating Agent"), and the accumulation start date[4].

Data Summary Tables

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / GuidelineRationale
Chemical Class Halogenated Heterocycle / Alkyl BromideContains a reactive C-Br bond tethered to a pyrido-oxazinone core.
Primary Hazard Cytotoxic / Mutagenic / Severe Irritant SN​2 reactivity allows irreversible alkylation of DNA and proteins[1].
Required PPE Nitrile/Neoprene gloves, safety goggles, lab coatPrevents dermal absorption and localized tissue alkylation[6][7].
Disposal Route Rotary Kiln Incineration w/ Caustic ScrubbingPrevents release of corrosive HBr gas and toxic dioxins into the atmosphere[3].

Table 2: Waste Segregation & Compatibility Matrix

Waste StreamExamplesCompatibility Action
Halogenated Organic DCM, Chloroform, Bromobutyl derivativesIsolate. Do not mix with non-halogenated solvents to avoid ruining solvent recovery pools[2][5].
Non-Halogenated Hexane, Ethyl Acetate, Acetone, TolueneIncompatible with Halogens. Collect in separate black-labeled carboys[5].
Aqueous Waste Thiosulfate solutions, Bromide saltsPhase Separate. Neutralize to pH 6-9 prior to disposal[2].
Solid Hazardous Contaminated gloves, spill absorbentsBag and Tag. Dispose of via EH&S solid chemical waste pickup[6].

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at:[Link]

  • Oncohema Key. "Alkylating Agents." oncohemakey.com. Available at: [Link]

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction." oregonstate.edu. Available at:[Link]

  • Bucknell University. "Hazardous Waste Segregation." bucknell.edu. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. Available at:[Link]

  • National Institutes of Health (NIH) Office of Research Services. "Chemical Safety Guide, 6th Ed." nih.gov. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." usda.gov (Referenced via USDA Chemical Hygiene Plan). Available at:[Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Chemical Context and Hazard Causality 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a highly specialized heterocyclic intermediate utilized in advanced pharmaceutical synthesis. While the pyrido-oxazinone c...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Hazard Causality

2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a highly specialized heterocyclic intermediate utilized in advanced pharmaceutical synthesis. While the pyrido-oxazinone core provides structural scaffolding for drug development, the 4-bromobutyl side chain dictates the compound's primary safety hazards.

The Causality of Risk: The terminal bromine atom acts as an excellent leaving group, rendering the adjacent aliphatic carbon highly electrophilic. Consequently, this compound functions as a potent alkylating agent . In a biological environment, nucleophiles such as the sulfhydryl groups of proteins or the nitrogenous bases of DNA (e.g., guanine) can undergo rapid SN​2 (bimolecular nucleophilic substitution) reactions with the bromobutyl group. Because alkylating agents present strong evidence of mutagenicity, teratogenicity, and carcinogenicity[1], this compound must be handled with the strict protocols reserved for hazardous drugs under the OSHA Laboratory Standard[2].

Quantitative PPE Specifications

To prevent dermal absorption, inhalation, and accidental ingestion, Personal Protective Equipment (PPE) must be selected based on the specific permeation kinetics of alkyl bromides. Woven materials (like standard cotton lab coats) are strictly prohibited; their capillary action will draw electrophilic liquids directly to the skin.

PPE CategorySpecificationCausality & Scientific Rationale
Primary Gloves Butyl Rubber (0.3 mm) or Heavy-Duty Nitrile (0.11 mm)Alkyl bromides rapidly permeate latex. Butyl rubber provides >480 minutes of breakthrough resistance against halogenated alkyls.
Secondary Gloves Standard Nitrile (worn over primary)Provides a self-validating system: the outer glove absorbs mechanical shear and is frequently changed, protecting the chemical integrity of the inner glove[3].
Body Protection Polyethylene-coated Tyvek® gown with knit cuffsImpermeable to liquid splashes. Knit cuffs prevent the sleeve from riding up, eliminating exposed skin at the wrist interface.
Eye/Face Indirect-vented chemical goggles + Face ShieldIndirect venting prevents vapor intrusion. The face shield protects against splash trajectories during solvent transfer.
Respiratory NIOSH N95/P100 (Solid) or Half-Mask OV Cartridge (Solution)Prevents inhalation of aerosolized powders. If dissolved in volatile solvents (e.g., DCM, DMF), Organic Vapor (OV) cartridges are mandatory to capture off-gassing.

Operational Workflow & Handling Protocol

Every step in the handling process must be treated as a self-validating system, ensuring absolute chemical containment before proceeding to the next phase.

Phase 1: Engineering Control Validation Before handling, verify that the chemical fume hood or Class II Type B2 Biological Safety Cabinet (BSC) is operational. Validate containment by checking the digital airflow monitor; the face velocity must be maintained between 80–100 feet per minute (fpm)[2].

Phase 2: Aseptic PPE Donning

  • Inspect primary butyl/nitrile gloves for pinhole defects by trapping air inside and applying physical pressure.

  • Don the polyethylene-coated gown, ensuring the knit sleeves fully cover the wrists.

  • Don the primary gloves, pulling the cuffs under the gown sleeves.

  • Don the secondary nitrile gloves, pulling the cuffs over the gown sleeves. This creates a secure, interlocking barrier.

  • Don respiratory and eye protection, performing a positive/negative pressure seal check on the respirator.

Phase 3: Chemical Manipulation

  • Perform all massing, dissolution, and transfers strictly inside the validated hood. Do not expel air from syringes outside the hood, as this generates microscopic, highly toxic aerosols[1].

  • Utilize Closed-System Transfer Devices (CSTDs) if transferring solutions between vials to equalize pressure and prevent vapor escape.

Phase 4: Aseptic Doffing

  • Remove the outer gloves inside the hood, turning them inside out to trap surface contamination.

  • Remove the gown by rolling it downward and outward, touching only the inside surface.

  • Remove inner gloves, dispose of them in a hazardous waste receptacle, and wash hands immediately with soap and water.

Workflow Visualization

G A 1. Risk Assessment & Engineering Controls B 2. PPE Donning (Double Nitrile, Respirator) A->B C 3. Chemical Manipulation (Closed System / Hood) B->C D Spill Detected? C->D E Emergency Spill Response (Thiosulfate Neutralization) D->E Yes F Standard Waste Segregation (EPA Hazardous Waste) D->F No G 4. PPE Doffing & Decontamination E->G F->G

Figure 1: Operational workflow and emergency spill response logic for handling alkylating agents.

Chemical Decontamination and Spill Response Plan

Standard physical wiping is entirely insufficient for alkylating agents, as microscopic residues remain highly genotoxic. The spill must be chemically neutralized to eliminate the electrophilic threat.

The Chemical Rationale: We utilize a 10–20% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate ion is a highly potent, bulky nucleophile. When applied to the 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one spill, it outcompetes biological nucleophiles and drives an SN​2 reaction, displacing the bromide ion to form a stable, water-soluble, and non-toxic Bunte salt (S-alkylthiosulfate)[4][5].

Emergency Spill Protocol:

  • Isolate: Evacuate the immediate area. Ensure the spill responder is wearing full PPE, including an OV/AG respirator.

  • Contain: Surround the perimeter of the spill with absorbent chemical pads to prevent spreading.

  • Neutralize: Gently pour the 10% Sodium Thiosulfate solution over the spill, working from the outside edges toward the center to prevent aerosolization.

  • Incubate: Allow a minimum of 30 minutes of contact time. This kinetic window is strictly required to ensure complete nucleophilic substitution and total degradation of the alkylating agent[4].

  • Dispose: Collect the neutralized liquid and absorbent pads into a sealable, properly labeled container. Dispose of the materials in accordance with EPA regulations for toxic chemical waste[1].

References

  • [1] Controlling Occupational Exposure to Hazardous Drugs - Oregon OSHA. oregon.gov. 1

  • [2] 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. 2

  • [3] Guidelines on Handling Hazardous Drugs. ASHP. 3

  • [4] Testing the degradation effects of three reagents on various antineoplastic compounds. NIH.gov. 4

  • [5] The chemistry of Bunte salts. Myttex.net. 5

Sources

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